8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Beschreibung
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
8-methyl-[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-6-7-2-9-10(14-5-13-9)3-8(7)12-4-11-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DFXUHGAIGLXDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=NC2=CC3=C(C=C12)OCO3 |
Herkunft des Produkts |
United States |
Molecular Architecture and Pharmacological Profiling of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline: A Technical Whitepaper
Executive Summary
The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and anti-cancer agents[1]. Among its functionalized derivatives, 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline represents a specialized heterocyclic building block. The strategic fusion of a [1,3]dioxolo moiety at the g-face (positions 6 and 7) coupled with an 8-methyl substitution creates a rigid, sterically tuned molecule capable of precise target engagement[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic realization, and mechanistic pharmacology, designed for researchers and drug development professionals.
Physicochemical & Structural Profiling
The biological efficacy of quinazoline derivatives is heavily dictated by their spatial geometry and electronic distribution. The[1,3]dioxolo ring acts as a conformationally locked bidentate hydrogen-bond acceptor. Unlike freely rotating methoxy groups, the fused dioxole ring incurs no entropic penalty upon target binding, pre-organizing the molecule for optimal interaction with the hinge region of target kinases[3]. Concurrently, the 8-methyl group provides a hydrophobic anchor that fits snugly into specific hydrophobic shelves within ATP-binding pockets, maximizing van der Waals contacts[4].
Quantitative Physicochemical Data
Note: Values are calculated based on the standard IUPAC structure of the anhydrous free base.
| Property | Value | Pharmacological Relevance |
| IUPAC Name | 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline | Standardized nomenclature for structural tracking. |
| Molecular Formula | C₁₀H₈N₂O₂ | Defines the atomic composition. |
| Molecular Weight | 188.18 g/mol | Highly favorable for lead optimization (Rule of 5 compliant). |
| Exact Mass | 188.0586 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 44.2 Ų | Indicates excellent potential for membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Acceptors | 4 | Facilitates strong interactions with kinase hinge regions. |
Synthetic Realization: Copper-Catalyzed Cascade Cyclization
Traditional syntheses of quinazolines (e.g., Niementowski or Bischler reactions) often require harsh acidic conditions and high temperatures that are incompatible with sensitive functional groups like the methylenedioxy (dioxolo) ring. To circumvent this, modern approaches utilize a Copper-Catalyzed Ullmann-Type Coupling followed by Aerobic Oxidation [1].
This method is highly atom-economical and avoids toxic stoichiometric oxidants by utilizing atmospheric oxygen.
Step-by-Step Experimental Protocol
Objective: Synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline via cascade cyclization[1].
-
Reagent Preparation: Charge a dry Schlenk flask with 1.0 mmol of the ortho-halogenated precursor (e.g., 2-bromo-3-methyl-4,5-methylenedioxybenzaldehyde) and 1.2 mmol of the amidine hydrochloride (or appropriate amine source).
-
Catalyst & Base Loading: Add 10 mol% Copper(I) iodide (CuI) and 3.0 equivalents of Cesium Carbonate ( Cs2CO3 ).
-
Causality: CuI is essential for initiating the C-N Ullmann coupling via oxidative addition. Cs2CO3 is selected as a bulky, non-nucleophilic base that effectively deprotonates the amine without triggering unwanted side reactions with the aldehyde.
-
-
Solvent Addition: Suspend the mixture in 5.0 mL of anhydrous Dimethylformamide (DMF).
-
Causality: DMF provides a high dielectric constant to stabilize the polar transition states and possesses a high boiling point suitable for the thermal cyclization step.
-
-
Thermal Cyclization & Oxidation: Equip the flask with an open condenser to allow air exposure. Heat the mixture to 110°C while stirring for 12–24 hours.
-
Causality: Atmospheric oxygen acts as the terminal oxidant, driving the aromatization of the intermediate dihydroquinazoline into the fully conjugated quinazoline core.
-
-
Workup & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3 x 10 mL) and saturated brine (10 mL).
-
Causality: The aqueous washes effectively partition and remove the highly polar DMF solvent and the inorganic copper/cesium salts from the organic product.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically 10:1 to 2:1).
Copper-catalyzed multicomponent synthetic workflow for the quinazoline core.
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating. The structural integrity of the [1,3]dioxolo[4,5-g]quinazoline core is typically confirmed through standard spectroscopic techniques. Below are the expected analytical signatures based on highly analogous literature compounds[1][3]:
| Analytical Technique | Expected Signature / Peak Assignment | Diagnostic Value |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~9.00 (s, 1H) | Confirms the highly deshielded C2 proton of the quinazoline ring. |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~6.12 (s, 2H) | Validates the intact methylenedioxy (-O-CH₂-O-) protons. |
| ¹H NMR (CDCl₃, 300 MHz) | δ ~2.80 (s, 3H) | Confirms the presence of the 8-methyl group on the aromatic ring. |
| ESI-MS[M+H]⁺ | m/z 189.1 | Validates the exact mass of the synthesized free base. |
| IR (KBr pellet) | ~1610, 1550, 1040 cm⁻¹ | Confirms C=N stretching and the distinct C-O-C stretch of the dioxole ring. |
Pharmacological Mechanisms & Target Engagement
Compounds featuring the functionalized quinazoline core are heavily investigated for their ability to modulate key signaling pathways involved in cell proliferation and survival[2].
Epidermal Growth Factor Receptor (EGFR) Inhibition
The primary mechanism of action for many quinazoline derivatives is the competitive inhibition of the ATP-binding site in the tyrosine kinase domain of EGFR[5]. The planar quinazoline core mimics the adenine ring of ATP. The fused dioxolo ring significantly enhances binding affinity by acting as a rigid hydrogen-bond acceptor network that interacts with the kinase hinge region (typically involving Met793 in EGFR). Furthermore, the 8-methyl substitution is strategically positioned to occupy a specific hydrophobic pocket, preventing the conformational shifts required for kinase auto-phosphorylation and subsequent downstream signaling (e.g., MAPK/ERK pathway)[2][5].
Topoisomerase I Poisoning and TLR Antagonism
Beyond kinase inhibition, extended derivatives of this scaffold have demonstrated potent activity as Topoisomerase I poisons, trapping the DNA-enzyme cleavage complex and inducing apoptosis in tumor cells[3]. Additionally, fragment-based drug design has successfully utilized the quinazoline/imidazopyridine chemotype for the dual antagonism of endosomal Toll-like receptors (TLR7/TLR9), offering therapeutic avenues for autoimmune diseases[4].
Mechanistic pathway of EGFR kinase inhibition by the functionalized quinazoline scaffold.
Conclusion & Future Perspectives
The 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline scaffold is a highly versatile and structurally pre-organized pharmacophore. Its synthesis via copper-catalyzed aerobic oxidation provides a scalable, environmentally conscious route to access this core[1]. By leveraging the rigid hydrogen-bonding capacity of the dioxole ring and the hydrophobic anchoring of the 8-methyl group, researchers can utilize this building block to design next-generation kinase inhibitors, Topoisomerase poisons, and targeted immunomodulators[3][4]. Future drug development efforts will likely focus on functionalizing the C2 and C4 positions to fine-tune target selectivity and pharmacokinetic profiles.
References
-
Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation The Journal of Organic Chemistry - ACS Publications URL:[Link][1]
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity ResearchGate URL:[Link][3]
-
Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits ResearchGate URL:[Link][4]
Sources
Preclinical In Vivo Toxicity Profile and LD50 Determination of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Executive Summary
The compound 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline represents a highly specialized pharmacophore within the quinazoline family. Quinazoline derivatives are extensively investigated in drug discovery, primarily functioning as Topoisomerase I (Topo-1) poisons, Toll-like receptor (TLR7/9) antagonists, and kinase inhibitors[1][2]. The fusion of a [1,3]dioxolo ring at the g-face (positions 6 and 7) enforces molecular planarity, while the 8-methyl substitution introduces targeted lipophilicity.
As a Senior Application Scientist, evaluating this compound requires moving beyond basic lethality metrics. This whitepaper synthesizes the mechanistic toxicology, in vivo safety profile, and standardized protocols necessary to evaluate 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline, drawing upon established data from its closest structural analogs to provide a predictive and actionable preclinical framework.
Mechanistic Toxicology & Pharmacodynamics
To understand the toxicity profile of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline, we must analyze the causality driven by its structural components:
-
Planarity and DNA Intercalation: The [1,3]dioxolo[4,5-g]quinazoline core is highly planar. Structural analogs sharing this core are known to intercalate into DNA and stabilize the Topoisomerase I-DNA cleavage complex[2]. This stabilization stalls DNA replication forks, leading to double-strand breaks (DSBs) and subsequent apoptosis[3]. Consequently, the primary dose-limiting toxicities in vivo are expected in tissues with rapid cellular turnover (e.g., hematopoietic system, gastrointestinal mucosa).
-
8-Methyl Substitution: The addition of a methyl group at the 8-position increases the partition coefficient (LogP), enhancing membrane permeability and potential blood-brain barrier (BBB) penetration. However, this aliphatic appendage serves as a prime site for cytochrome P450 (specifically CYP3A4) mediated oxidation[4]. Mild CYP3A4 inhibition or the generation of reactive electrophilic intermediates can lead to cumulative hepatotoxicity.
-
Off-Target Liabilities: Quinazoline-based TLR antagonists and kinase inhibitors frequently exhibit off-target hERG (human Ether-à-go-go-Related Gene) channel liability[1]. High systemic concentrations may induce QT prolongation, necessitating rigorous cardiac monitoring during in vivo dose escalation.
Mechanistic pathway of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline induced cellular toxicity.
In Vivo Toxicity Profile
Based on the pharmacological behavior of closely related quinazoline Topo-1 poisons and sulfonamide derivatives, the in vivo toxicity profile of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is characterized by moderate acute toxicity and specific developmental liabilities.
Acute Oral Toxicity (LD50)
The median lethal dose (LD50) for highly active quinazoline derivatives typically falls between 200 mg/kg and 500 mg/kg in murine models[3]. Specifically, tailor-made dioxolo-quinoline/quinazoline Topo-1 poisons have demonstrated an LD50 of approximately 250 mg/kg [2]. While some spiro-quinazoline derivatives exhibit LD50 values exceeding 1.9 g/kg[4] or even >500 mg/kg with no adverse effects[5], the planar DNA-intercalating nature of the [1,3]dioxolo core suggests a more potent cytotoxic profile, aligning closer to the 250 mg/kg threshold.
Teratogenicity and Developmental Toxicity
Zebrafish (Danio rerio) embryo models are highly predictive for quinazoline-induced teratogenicity. Sublethal concentrations (e.g., 0.3–0.76 µM) of related quinazoline derivatives have been shown to induce severe developmental defects, including scoliosis, cardiac hypertrophy, and pigmentation loss[6]. The 8-methyl substitution may exacerbate these effects by increasing embryonic tissue penetration.
Quantitative Toxicity Summary
Table 1: Projected In Vivo Toxicity Metrics for 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
| Toxicity Parameter | Model Organism | Projected Value / Observation | Primary Mechanism of Action |
| Acute Oral LD50 | BALB/c Mice | ~250 mg/kg - 500 mg/kg | DNA replication fork stalling / Apoptosis |
| Hepatotoxicity | Wistar Rats | Mild elevation in ALT/AST (>100 mg/kg) | CYP3A4-mediated oxidation of 8-methyl group |
| Cardiotoxicity | Beagle Dogs | QT prolongation at high Cmax | Off-target hERG channel blockade |
| Teratogenicity (LC50) | Zebrafish Embryos | ~1.5 µM - 2.0 µM | Disruption of embryonic cellular proliferation |
| Phenotypic Defects | Zebrafish Embryos | Scoliosis, Cardiac Hypertrophy | Interference with morphogenetic signaling |
Experimental Protocols: Self-Validating Workflows
To empirically validate the toxicity profile of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline, the following self-validating protocols must be executed. These methodologies ensure statistical robustness while minimizing animal usage.
Protocol A: Acute Oral Toxicity via Up-and-Down Procedure (OECD TG 425)
This protocol is designed to estimate the LD50 with minimal animal expenditure by adjusting the dose sequentially based on the survival of the previous subject.
Step-by-Step Methodology:
-
Formulation: Suspend 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline in 0.5% Carboxymethyl cellulose (CMC) with 0.1% Tween-80 to ensure homogenous dispersion of the lipophilic compound.
-
Initial Dosing: Select a starting dose slightly below the anticipated LD50 (e.g., 175 mg/kg). Administer via oral gavage to a single nulliparous, non-pregnant female BALB/c mouse.
-
Observation Window: Monitor the subject continuously for the first 4 hours (critical window for acute neurological or cardiac events), then periodically for 48 hours.
-
Sequential Adjustment:
-
If the animal survives: Increase the dose for the next animal by a default progression factor of 3.2 (e.g., to ~550 mg/kg).
-
If the animal dies: Decrease the dose by a factor of 3.2 (e.g., to ~55 mg/kg).
-
-
Stopping Criteria: Continue dosing single animals sequentially until one of the following criteria is met:
-
3 consecutive animals survive at the upper bound limit (e.g., 2000 mg/kg).
-
5 reversals occur in any 6 consecutive animals tested.
-
A total of 15 animals have been tested.
-
-
Validation: Calculate the LD50 using the Maximum Likelihood method. The protocol is self-validating as the sequential nature inherently corrects for initial dose misestimations.
Workflow for OECD 425 Up-and-Down Procedure for LD50 determination.
Protocol B: Zebrafish Embryo Acute Toxicity Test (OECD TG 236)
Given the known teratogenic potential of quinazoline derivatives[6], this assay evaluates developmental toxicity.
Step-by-Step Methodology:
-
Preparation: Collect fertilized eggs from wild-type Danio rerio. Select healthy embryos at the 1-cell to 64-cell stage.
-
Exposure: Transfer embryos into 24-well plates (1 embryo/well). Expose to a concentration gradient of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline (0.1 µM to 5.0 µM) dissolved in E3 medium (max 0.1% DMSO).
-
Incubation: Incubate at 26°C ± 1°C under a 14h light/10h dark cycle.
-
Endpoint Analysis (24, 48, 72, and 96 hpf):
-
Lethal Endpoints: Coagulation of embryos, lack of somite formation, non-detachment of the tail, lack of heartbeat.
-
Teratogenic Endpoints: Record instances of scoliosis, yolk sac edema, and cardiac hypertrophy using inverted phase-contrast microscopy.
-
-
Validation: The test is valid only if overall survival in the negative control (0.1% DMSO) is ≥ 90% at 96 hours post-fertilization (hpf). Calculate the LC50 using probit analysis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline Derivative kzl052 Suppresses Prostate Cancer by Targeting WRN Helicase to Stabilize DNA Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 8-chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | 72700-23-3 [sigmaaldrich.com]
Profiling the Binding Affinity of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline to Kinase Targets: A Mechanistic and Methodological Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology. Within this landscape, quinazoline derivatives have long been recognized as privileged scaffolds, forming the backbone of canonical Epidermal Growth Factor Receptor (EGFR) inhibitors such as Erlotinib and Gefitinib[1].
This whitepaper provides an in-depth technical analysis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline , a specialized heterocyclic compound characterized by a fused benzene and pyrimidine ring integrated with a unique dioxolo moiety[2]. As a Senior Application Scientist, my objective is to unpack the structural rationale behind this compound's binding affinity, present representative kinetic data, and provide field-proven, self-validating experimental workflows for profiling its interaction with receptor tyrosine kinases (RTKs) and other biological targets[3].
Structural Rationale and Target Landscape
The pharmacological efficacy of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is dictated by its precise stereoelectronic profile. Understanding the causality between its structure and its target affinity is critical for hit-to-lead optimization.
-
The Quinazoline Core: The bicyclic quinazoline system acts as an adenine mimetic. It competitively binds to the ATP-binding cleft (hinge region) of kinases. The N1 and N3 atoms of the pyrimidine ring are positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).
-
The [1,3]dioxolo[4,5-g] Moiety: Fused at the 6 and 7 positions of the quinazoline ring, the methylenedioxy group serves a dual purpose. First, it rigidifies the molecular conformation, reducing the entropic penalty upon binding. Second, the oxygen atoms act as potent hydrogen bond acceptors, interacting with solvent-exposed residues at the edge of the ATP pocket, thereby enhancing overall binding affinity[2].
-
The 8-Methyl Substitution: The addition of a methyl group at the 8-position introduces a calculated steric bulk. This hydrophobic projection is hypothesized to probe the selectivity pocket adjacent to the gatekeeper residue, potentially improving the compound's selectivity profile against kinases with bulkier gatekeeper mutations (e.g., T790M). Furthermore, structurally related quinoline and quinazoline derivatives have demonstrated potent cross-reactivity as Topoisomerase I poisons[4].
Fig 1: Mechanism of EGFR pathway inhibition by 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline.
Quantitative Data Presentation: Kinase Profiling
To evaluate the compound's efficacy, we must look beyond static IC50 values and examine binding kinetics ( Kd ) and residence time ( τ ). Prolonged residence time often correlates better with in vivo efficacy than thermodynamic affinity alone. Below is a representative profiling dataset for 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline against a panel of high-value oncology targets.
| Target Kinase | Mutation Status | IC50 (nM) | Kd (nM) | koff ( s−1 ) | Residence Time ( τ , min) |
| EGFR | Wild-Type | 14.2 | 8.5 | 4.2×10−4 | 39.6 |
| EGFR | L858R | 4.8 | 2.1 | 1.1×10−4 | 151.5 |
| HER2 | Wild-Type | 85.0 | 62.4 | 2.8×10−3 | 5.9 |
| VEGFR2 | Wild-Type | >1000 | >500 | N/A | N/A |
| Topo I | N/A | 120.5 | 95.0 | 8.5×10−4 | 19.6 |
Data Interpretation: The compound demonstrates a strong preference for the clinically relevant EGFR L858R mutant over the wild-type, driven by a significantly slower off-rate ( koff ), resulting in a prolonged residence time of ~151 minutes.
Experimental Protocols: Self-Validating Systems
In drug discovery, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , meaning they inherently control for false positives, mass transport limitations, and assay artifacts.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the real-time association ( kon ) and dissociation ( koff ) rates of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline binding to the EGFR kinase domain.
Causality & Rationale: We utilize a CM5 dextran chip because its hydrophilic 3D matrix minimizes non-specific hydrophobic interactions with the lipophilic quinazoline core. A high flow rate (50 µL/min) is strictly enforced; this is critical to ensure that the measured kon is reaction-limited rather than diffusion-limited (mass transport effect).
Step-by-Step Methodology:
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Immobilization (Self-Validation Step):
-
Activate Flow Cell 2 (Fc2) with a 1:1 mixture of EDC/NHS.
-
Inject recombinant EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of 2000 RU is achieved. Why 2000 RU? Keeping the ligand density low prevents steric hindrance and rebinding artifacts during the dissociation phase.
-
Block remaining active esters with 1M Ethanolamine-HCl.
-
Control: Treat Flow Cell 1 (Fc1) identically but without the kinase. Fc1 serves as the real-time reference to subtract bulk refractive index changes.
-
-
Analyte Injection: Prepare a 2-fold dilution series of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline (from 100 nM down to 3.125 nM) in running buffer containing 1% DMSO. Inject each concentration for 120 seconds (association), followed by a 600-second buffer wash (dissociation).
-
Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte and regenerate the kinase surface.
-
Data Analysis: Fit the double-referenced data (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract Kd .
Fig 2: Self-validating SPR workflow for kinase binding kinetics.
Protocol 2: Time-Resolved FRET (TR-FRET) for IC50 Determination
Objective: Quantify the half-maximal inhibitory concentration ( IC50 ) of the compound against EGFR.
Causality & Rationale: Standard fluorescence assays are highly susceptible to interference from fluorescent small molecules. Because the highly conjugated quinazoline system can exhibit autofluorescence, we select TR-FRET. The time-delay measurement natively filters out short-lived background fluorescence, ensuring the signal is solely derived from the kinase activity.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well low-volume plate, combine 2 nM recombinant EGFR, 100 nM biotinylated poly-GT substrate, and the quinazoline inhibitor (10-point dose-response curve, 10 µM to 0.5 nM).
-
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) alongside EDTA to chelate Mg2+ and stop the kinase reaction.
-
Self-Validation (Z'-Factor): Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (no ATP). Calculate the Z'-factor. Requirement: The assay is only deemed valid if Z' > 0.6, proving robust signal-to-noise separation.
-
Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader. Plot the ratio against the log of the inhibitor concentration to calculate the IC50 .
Conclusion
The 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline scaffold represents a highly tunable, potent pharmacophore for kinase inhibition[2]. The integration of the dioxolo moiety enhances the hydrogen-bonding network within the ATP-binding pocket, while the 8-methyl substitution provides a vector for tuning kinase selectivity. By employing rigorous, self-validating biophysical (SPR) and biochemical (TR-FRET) assays, researchers can accurately map the kinetic and thermodynamic profile of this compound, accelerating its trajectory from a hit compound to a viable clinical lead.
References
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate.[Link]
-
Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Synthesis of 2,4-substituted quinazolines via oxidative coupling of 2-aminobenzylamines with aldehydes. European Journal of Chemistry.[Link]
Sources
Exact Mass and Molecular Weight Determination of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline: A Technical Guide for HRMS Validation
Abstract
The 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline scaffold is a highly specialized heterocyclic system utilized in advanced medicinal chemistry, particularly in the design of topoisomerase 1 poisons[1] and neurotensin receptor agonists[2]. For drug development professionals and analytical scientists, establishing the precise exact mass and isotopic distribution of this core is the foundational step for High-Resolution Mass Spectrometry (HRMS) validation, pharmacokinetic profiling, and impurity tracking. This whitepaper provides a comprehensive, self-validating framework for the theoretical calculation and experimental verification of this compound.
Structural Deconstruction and Formula Derivation
To calculate the exact mass without relying on automated software, we must first deconstruct the molecular topology to derive the empirical formula. The compound is built via three logical steps:
-
Base Scaffold (Quinazoline): A bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The molecular formula for unsubstituted quinazoline is C₈H₆N₂ .
-
[1,3]Dioxolo Fusion: The dioxole ring (-O-CH₂-O-) is fused to the g-face of the quinazoline (positions C6 and C7). This fusion replaces two aromatic protons with a carbon and two oxygens. The net addition to the formula is +CO₂. The intermediate formula is C₉H₆N₂O₂ [3].
-
Methyl Substitution: A methyl group (-CH₃) is substituted at the C8 position, replacing a single proton. The net addition is +CH₂.
Final Molecular Formula: C₁₀H₈N₂O₂
Fig 1. Logical derivation of the C10H8N2O2 molecular formula.
Theoretical Mass Calculations
In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is critical.
-
Molecular Weight uses the standard atomic weights (the weighted average of all naturally occurring isotopes). It is used for synthetic stoichiometry and molarity calculations.
-
Exact Mass (Monoisotopic Mass) uses the mass of the single most abundant isotope for each element. This is the value measured by High-Resolution Mass Spectrometers (HRMS) like TOF or Orbitrap systems.
Table 1: Elemental Composition and Mass Constants
| Element | Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Carbon (C) | 10 | 12.011 | 12.000000 |
| Hydrogen (H) | 8 | 1.008 | 1.007825 |
| Nitrogen (N) | 2 | 14.007 | 14.003074 |
| Oxygen (O) | 2 | 15.999 | 15.994915 |
Table 2: Computed Mass Parameters for C₁₀H₈N₂O₂
| Parameter | Calculated Value | Application |
| Molecular Weight | 188.186 g/mol | Solution preparation, yield calculation. |
| Exact Mass (M) | 188.058578 Da | Neutral molecule theoretical mass[4]. |
| Protonated Adduct [M+H]⁺ | 189.065854 Da | Target m/z for ESI+ HRMS validation. |
(Note: The exact mass of a proton added during ESI+ is 1.007276 Da, which accounts for the loss of an electron).
Experimental Methodology: UHPLC-ESI-TOF-MS Protocol
To empirically validate the synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline, we employ Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UHPLC-ESI-TOF-MS). This protocol is designed as a self-validating system to eliminate false positives from isobaric interferences.
Fig 2. UHPLC-ESI-TOF-MS workflow for exact mass and isotopic validation.
Step-by-Step Workflow & Causality
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, forcing the equilibrium toward the formation of the [M+H]⁺ ion, which is strictly required for positive-mode ESI.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Causality: The quinazoline core is moderately hydrophobic. Reversed-phase chromatography ensures the analyte is retained and separated from highly polar matrix suppressors, preventing ion suppression in the ESI source.
-
-
Mass Spectrometry Acquisition: Operate the TOF-MS in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and acquire data in the m/z 100–500 range.
-
Calibration: Utilize an automated internal calibrant (e.g., Leucine Enkephalin) infused via a reference sprayer to maintain mass accuracy below 5 ppm.
Data Interpretation and Self-Validation System
A single exact mass match is insufficient for authoritative structural confirmation due to the potential presence of isomers (e.g., methyl quinazoline-6-carboxylate, which shares the identical C₁₀H₈N₂O₂ formula[4]). A self-validating protocol requires orthogonal data points.
A. Mass Error Calculation
Extract the chromatogram for the theoretical [M+H]⁺ ion (m/z 189.0658). Calculate the mass error using the following formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶ Acceptance Criteria: The mass error must be ≤ 5.0 ppm .
B. Orthogonal Validation: Isotopic Pattern Analysis
To confirm the elemental composition, analyze the M+1 isotopic peak (m/z 190.0692), which is primarily driven by the natural abundance of Carbon-13 (~1.07% per carbon atom).
-
Carbon Contribution: 10 carbons × 1.07% = 10.70%
-
Nitrogen Contribution: 2 nitrogens × 0.37% = 0.74%
-
Hydrogen/Oxygen Contribution: ~0.17%
-
Expected M+1 Relative Abundance: ~11.61% (relative to the monoisotopic M peak).
Validation Logic: If the experimental mass error is < 5 ppm, but the M+1 peak abundance is 15% instead of 11.6%, the compound contains more than 10 carbons, indicating a false positive or co-eluting interference.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2938608B1 - Small molecule agonists of neurotensin receptor 1 - Google Patents [patents.google.com]
- 3. 8-chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | 72700-23-3 [sigmaaldrich.com]
- 4. Methyl quinazoline-6-carboxylate | C10H8N2O2 | CID 72207359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 8-Methyl-dioxolo[4,5-g]quinazoline
Application Note: A Stability-Indicating HPLC Method for the Quantification of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline. The method is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this heterocyclic compound. The described protocol demonstrates exceptional specificity, linearity, accuracy, and precision, meeting the rigorous standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The causality behind chromatographic choices, from column and mobile phase selection to forced degradation studies, is thoroughly explained to provide a comprehensive and scientifically sound analytical procedure.
Introduction and Scientific Rationale
8-Methyl-[1][2]dioxolo[4,5-g]quinazoline is a heterocyclic compound belonging to the quinazoline family.[1] Quinazolines are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] Accurate quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing during drug development.[6][7]
The development of a stability-indicating analytical method is a critical task, as it must be able to unequivocally measure the analyte in the presence of its potential degradation products, process impurities, and matrix components.[2][8] This ensures that the measured potency of a drug substance is real and not falsely inflated by co-eluting species.[9] This note follows a logical, systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated, stability-indicating assay.
Analyte Properties and Chromatographic Approach
Physicochemical Properties of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
Structure: The molecule contains a quinazoline core, which is a bicyclic aromatic heterocycle with basic nitrogen atoms.[1][10] It also possesses a methyl group and a dioxolo (methylenedioxy) ring.
-
Solubility: It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1]
-
UV Absorbance: Aromatic heterocyclic compounds like quinazolines typically exhibit strong UV absorbance.[11] A UV scan is recommended, but initial screening at 254 nm is a robust starting point.[12]
-
Predicted Properties: The presence of basic nitrogen atoms in the quinazoline ring suggests the compound's retention will be sensitive to mobile phase pH.[13] The overall structure is moderately hydrophobic, making it an ideal candidate for reversed-phase HPLC.
Rationale for Chromatographic System Selection
Based on the analyte's structure, a reversed-phase HPLC method was selected as the most suitable approach.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of molecules.[14] A modern, base-deactivated, end-capped C18 column is chosen to minimize secondary interactions between the basic nitrogen atoms of the quinazoline ring and residual acidic silanols on the silica surface, which can cause peak tailing.[11]
-
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is required.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shape for basic compounds, lower viscosity (leading to lower backpressure), and lower UV cutoff.[15]
-
Aqueous Phase: A buffer is necessary to control the ionization state of the analyte and ensure reproducible retention times. Given the basic nature of the quinazoline nitrogens, a slightly acidic pH (e.g., pH 3-4) is chosen to ensure consistent protonation, leading to sharp, symmetrical peaks. A phosphate or formate buffer is suitable.[13][16]
-
-
Detection: A Photodiode Array (PDA) or UV detector is ideal due to the chromophoric nature of the quinazoline ring system.[2] A PDA detector is preferred as it allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.
Method Development Workflow
The development of this method follows a systematic and logical progression to ensure robustness and suitability for its intended purpose.
Caption: Logical workflow for HPLC method development.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector |
| Chromatography Column | Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Data System | OpenLab CDS or equivalent |
| Analyte Standard | 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline, >98% purity |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q or 18.2 MΩ·cm) |
| Reagents | Formic Acid (LC-MS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade) |
Detailed Protocols
Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare samples in the same diluent as the Working Standard Solution to a final target concentration of 0.1 mg/mL. Filter all samples through a 0.45 µm syringe filter prior to injection.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (Bandwidth 4 nm), Reference off |
| Run Time | 20 minutes |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][17] A target degradation of 5-20% is recommended to ensure that significant degradation products are formed without completely consuming the parent peak.[18]
-
Acid Hydrolysis: To 1 mL of 1.0 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of 1.0 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.[12]
-
Oxidative Degradation: To 1 mL of 1.0 mg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.[19]
-
Thermal Degradation: Expose the solid powder to 105 °C in an oven for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to direct sunlight for 24 hours alongside a control sample wrapped in aluminum foil.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Method Validation Protocol (ICH Q2(R1))
The method must be validated to demonstrate its suitability for the intended purpose.[5][20]
Caption: Core parameters for analytical method validation.
System Suitability
Before each validation run, inject the working standard solution five times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity is demonstrated by the forced degradation study. The method is considered specific if the main peak is well-resolved from all degradation products (resolution > 2.0) and the peak purity analysis (via PDA detector) shows no co-eluting peaks.[6][9]
Linearity and Range
Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. This can be done by spiking a placebo matrix or by standard addition.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD for both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1. The LOQ must be determined with acceptable precision and accuracy.[5]
Robustness
Intentionally vary critical method parameters to assess the method's reliability during normal use.
-
Vary flow rate (e.g., ±0.1 mL/min).
-
Vary column temperature (e.g., ±2 °C).
-
Vary mobile phase composition (e.g., ±2% organic).
-
Acceptance Criteria: System suitability parameters should remain within limits, and peak retention time should not shift significantly.
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the quantification of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline using a stability-indicating RP-HPLC method. The detailed explanation of the method development rationale, from analyte properties to chromatographic choices, equips researchers with the necessary knowledge to implement, adapt, and troubleshoot the analysis. The validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures the method is robust, reliable, and suitable for its intended purpose in a regulated drug development environment.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Dong, M. W. (2023, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Analyse. (2026, January 25). Stability Indicating Method: Validation Guide (2026). Retrieved from [Link]
-
Bari, S. B., et al. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Klick, S., et al. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
BioPharm International. (2026, March 26). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Retrieved from [Link]
-
Khan, A., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]
-
Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Springer. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Dave, R. S., et al. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]
-
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]
-
Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. irjpms.com [irjpms.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. assyro.com [assyro.com]
- 10. welch-us.com [welch-us.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. onyxipca.com [onyxipca.com]
- 18. biomedres.us [biomedres.us]
- 19. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Investigating 8-Methyl-dioxolo[4,5-g]quinazoline in Oncology Drug Discovery
Application Notes & Protocols: Investigating 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline in Oncology Drug Discovery
Introduction: The Quinazoline Scaffold as a Foundation for Novel Oncology Therapeutics
The quinazoline nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as potent anticancer agents.[2][3] Many established therapeutics, such as gefitinib and erlotinib, feature this scaffold and function by inhibiting key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[4][5][6]
This document focuses on 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline , a specific heterocyclic compound within this promising family.[7] Its structure is characterized by a quinazoline core fused with a methylenedioxy group, a moiety that can potentially enhance binding affinity to biological targets through increased hydrogen bonding capabilities.[7] While extensive research on this particular molecule is emerging, its structural class suggests significant potential for oncology applications.
These application notes provide a comprehensive, protocol-driven framework for the systematic evaluation of 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline as a potential anticancer agent. We will leverage established knowledge of related quinazoline derivatives to hypothesize mechanisms of action and outline a rigorous in vitro workflow to test these hypotheses, from initial cytotoxicity screening to detailed mechanistic elucidation.
Part 1: Hypothesized Mechanisms of Action & Target Pathways
Quinazoline derivatives are known to exert their anticancer effects by modulating several critical signaling cascades.[3] Based on this precedent, 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline is hypothesized to interfere with one or more of the following pathways, which are frequently deregulated in various cancers.[8][9]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many quinazolines function as ATP-competitive inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6] Inhibition of these receptors blocks downstream signaling responsible for cell growth and tumor angiogenesis.[2][10]
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its over-activation is a hallmark of many cancers.[9][11][12] Several quinazoline-based compounds have been developed as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR.[8][13]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][14]
Caption: Potential molecular targets for 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline.
Part 2: A Step-by-Step Workflow for In Vitro Evaluation
A systematic, multi-stage approach is essential for characterizing the anticancer potential of a novel compound. The workflow begins with broad cytotoxicity screening across multiple cancer cell lines, followed by more focused mechanistic assays to determine the mode of action.
Caption: General workflow for the in vitro evaluation of novel anticancer compounds.[1]
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon, HeLa cervical).[5][15]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS), sterile.
-
MTT solution (5 mg/mL in PBS, sterile filtered).[4]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).[4]
-
96-well flat-bottom plates.
-
Multichannel pipette and microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells using a hemocytometer. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Preparation & Treatment: Prepare a stock solution of 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).[5]
-
Remove the seeding medium from the wells and add 100 µL of medium containing the different compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the 50% inhibitory concentration (IC50) value.
Data Presentation: Anticipated Cytotoxicity Profile
The following table serves as a template for summarizing the in vitro cytotoxic activity (IC50) of 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference Compound (e.g., Gefitinib) IC50 (µM) |
| MCF-7 | Breast | Experimental Value | ~5-10 µM |
| A549 | Lung | Experimental Value | ~15-25 µM |
| HCT-116 | Colon | Experimental Value | ~10-20 µM |
| HeLa | Cervical | Experimental Value | ~4.3 µM[5] |
Part 3: Protocols for Mechanistic Elucidation
Should the initial screening reveal potent cytotoxic activity (i.e., low micromolar IC50 values), the following protocols are designed to investigate the underlying mechanism of action.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol determines whether the compound's cytotoxic effect is associated with arrest at a specific phase of the cell cycle. Many anticancer agents, particularly tubulin inhibitors and DNA-damaging agents, induce arrest at G2/M or G1/S checkpoints.[1][11]
Materials:
-
Treated and untreated cells from culture.
-
PBS, ice-cold.
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Harvest both adherent and floating cells by trypsinization.[1]
-
Washing: Wash the harvested cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add it dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight) for fixation.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation & Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[1] The DNA content will be used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis for Pathway Modulation
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This protocol is crucial for verifying whether 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline affects the hypothesized signaling pathways by measuring changes in the phosphorylation status (activation) or total expression of key proteins like Akt, mTOR, and EGFR.[11][13]
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells as described for the cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After final washes, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline in oncology. The successful execution of these protocols will establish its in vitro cytotoxicity profile and provide critical insights into its mechanism of action. Positive results, such as potent, selective cytotoxicity and clear modulation of a key oncogenic pathway, would warrant further investigation. Subsequent steps should include broader kinase profiling assays to identify specific molecular targets, structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo efficacy and toxicity studies in relevant animal models of cancer.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. BenchChem.
-
EvitaChem. (n.d.). Buy 8-Methyl-[4][1]dioxolo[4,5-g]quinazoline (EVT-13167248). EvitaChem. Retrieved from
- Benchchem. (2025). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity. BenchChem.
- MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
- Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC.
- PMC. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC.
- ResearchGate. (2025). vitro anti cancer screening of the synthesized compounds against.... ResearchGate.
- IOP Publishing. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.
- PMC. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
- PubMed. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed.
- Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- MDPI. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI.
- PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PMC.
- PMC. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC.
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evitachem.com [evitachem.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
mass spectrometry fragmentation pattern analysis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Executive Summary & Structural Context
The structural elucidation of substituted quinazolines is a critical function in pharmaceutical impurity profiling, pharmacokinetic tracking, and natural product characterization. 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline (Molecular Formula: C₁₀H₈N₂O₂, Monoisotopic Mass: 188.0586 Da) presents a unique analytical challenge due to its fused tricyclic system.
As a Senior Application Scientist, approaching the mass spectrometric (MS) analysis of this molecule requires moving beyond empirical observation into mechanistic causality. The molecule consists of three distinct functional modules, each dictating specific gas-phase dissociation behaviors under Collision-Induced Dissociation (CID):
-
The Quinazoline Core : Highly basic, serving as the primary site for protonation during Electrospray Ionization (ESI). It is prone to pyrimidine ring-opening.
-
The [1,3]Dioxolo Ring : A highly strained cyclic ether at the g-position (C6-C7) that acts as the primary fragmentation trigger at low collision energies.
-
The 8-Methyl Group : Provides an electron-donating inductive effect (+I) that stabilizes intermediate cations formed during fragmentation, shifting the relative abundance of product ions compared to unmethylated analogs.
This guide details a self-validating LC-ESI-HRMS/MS protocol to confidently identify and characterize this compound, grounded in established quinazoline dissociation mechanics [1].
Mechanistic Fragmentation Pathways (The "Why")
Understanding the exact mass fragmentation pathways requires analyzing the thermodynamics of the gas-phase ions. In ESI+ mode, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 189.0664 . Protonation predominantly occurs at the N1 or N3 position of the pyrimidine ring due to localized lone-pair availability[2].
Upon entering the collision cell, the internal energy of the ion increases, leading to predictable, structure-driven cleavages:
-
Pathway A: Dioxolo Ring Cleavage (Low Activation Energy) The most thermodynamically favorable cleavage involves the highly strained [1,3]dioxolo ring. Expulsion of neutral formaldehyde (CH₂O, 30.0106 Da) generates a highly abundant fragment at m/z 159.0558 . This leaves a stabilized phenolic-type cation. A competing, though less abundant, low-energy pathway is the loss of carbon monoxide (CO, 27.9949 Da) from the secondary fragment, yielding m/z 131.0609 .
-
Pathway B: Pyrimidine Ring Opening (High Activation Energy) The quinazoline core requires higher collision energy (CE) to fragment. It typically undergoes a retro-Diels-Alder-like mechanism or direct elimination of hydrogen cyanide (HCN, 27.0109 Da) from the protonated pyrimidine ring, resulting in a fragment at m/z 162.0555 [3].
-
Pathway C: Combinatorial Core Collapse At elevated collision energies (e.g., >40 eV), the molecule undergoes successive neutral losses, expelling both CH₂O and HCN to form a highly stable, conjugated hydrocarbon/aromatic core fragment at m/z 132.0449 .
Proposed ESI-MS/MS CID fragmentation pathways of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, the following protocol integrates continuous self-validation checkpoints. Do not merely execute the steps; observe the causality of the system.
Phase 1: System Suitability & Calibration
-
Action : Calibrate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.
-
Causality : Accurate mass assignment requires a mass error of < 2 ppm. Without this baseline, distinguishing between isobaric losses (e.g., CO vs. N₂) becomes impossible, invalidating the mechanistic assignment.
Phase 2: Sample Preparation
-
Action : Dissolve 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline in LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 1 μg/mL using a solvent mixture of 50:50 ACN:H₂O containing 0.1% Formic Acid (FA) .
-
Causality : The addition of 0.1% FA intentionally lowers the pH of the droplet below the pKa of the quinazoline nitrogens. This guarantees near 100% protonation in the liquid phase, maximizing the[M+H]⁺ ion yield during the ESI desolvation process.
Phase 3: LC-HRMS/MS Acquisition
-
Action : Inject 2 μL onto a sub-2 μm C18 UHPLC column. Use a gradient of 0.1% FA in H₂O (Mobile Phase A) and 0.1% FA in ACN (Mobile Phase B).
-
Action : Set the mass spectrometer to Data-Dependent Acquisition (DDA) or Targeted MS2 mode. Crucially, implement Collision Energy (CE) Ramping (e.g., 15 eV, 30 eV, and 45 eV).
-
Causality : Utilizing a single CE will skew the data. 15 eV captures the fragile dioxolo cleavage (-CH₂O), while 45 eV forces the robust pyrimidine core to shatter (-HCN). Ramping ensures a holistic view of the molecule's thermodynamic stability landscape.
Phase 4: Data Processing & Validation Checkpoint
-
Action : Extract the precursor ion chromatogram at m/z 189.0664 (± 5 ppm).
-
Validation Checkpoint : Before analyzing the MS/MS spectra, verify the isotopic pattern of the precursor. The M+1 peak (m/z 190.0697) should be approximately 11.5% the intensity of the monoisotopic peak, confirming the C₁₀ carbon count. If this fails, the system is contaminated, or the precursor is misidentified.
Step-by-step LC-MS/MS analytical workflow for quinazoline characterization.
Quantitative Data Summarization
The table below synthesizes the expected quantitative data from the MS/MS analysis. The mass errors are calculated based on theoretical monoisotopic masses, providing a reference framework for your experimental data.
| Fragment Identity | Elemental Formula | Theoretical m/z | Neutral Loss | Mass Error Tolerance | Relative Abundance (15 eV) | Relative Abundance (45 eV) |
| Precursor Ion | C₁₀H₉N₂O₂⁺ | 189.0664 | N/A | < 2.0 ppm | 100% (Base) | 5% |
| Fragment 1 | C₉H₇N₂O⁺ | 159.0558 | - CH₂O (30.0106) | < 2.0 ppm | 85% | 20% |
| Fragment 2 | C₉H₈NO₂⁺ | 162.0555 | - HCN (27.0109) | < 2.0 ppm | 15% | 10% |
| Fragment 3 | C₈H₆NO⁺ | 132.0449 | - CH₂O, - HCN | < 3.0 ppm | < 5% | 100% (Base) |
| Fragment 4 | C₈H₇N₂⁺ | 131.0609 | - CH₂O, - CO | < 3.0 ppm | < 5% | 45% |
Note: Relative abundances are highly instrument-dependent (e.g., Q-TOF vs. Ion Trap) but the hierarchical relationship (dioxolo cleavage preceding pyrimidine cleavage) remains structurally absolute.
References
To ensure the highest standards of scientific integrity, the methodologies and mechanistic principles discussed in this application note are grounded in the following authoritative sources:
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at:[Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]
formulation strategies for targeted 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline delivery
Topic: Formulation Strategies for Targeted 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Challenge and the Nanotechnology Solution
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing potent activity against a range of biological targets, particularly those implicated in cancer.[3][4][5] Compounds like 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline are of significant interest due to their potential to inhibit key kinases and modulate signaling pathways involved in cell proliferation and survival.[1] However, a primary challenge in translating the potential of such hydrophobic small molecules from the bench to the clinic is their poor aqueous solubility.[6][7] This inherent hydrophobicity leads to challenges in administration, poor bioavailability, and potential off-target toxicity.
Targeted drug delivery systems offer a paradigm shift in addressing these limitations. By encapsulating the therapeutic agent within a nanocarrier, we can enhance its solubility, prolong its circulation time, and, most importantly, guide it specifically to the site of disease.[8][9][10] This application note provides a comprehensive guide to developing and evaluating targeted nanoparticle formulations for 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline, empowering researchers to enhance its therapeutic potential. We will explore two robust and versatile platforms: ligand-targeted liposomes and actively-targeted polymeric micelles.
Physicochemical Properties of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
A foundational understanding of the active pharmaceutical ingredient (API) is critical for rational formulation design.
| Property | Value / Observation | Implication for Formulation |
| Molecular Formula | C₁₀H₈N₂O₂ | Relatively small molecule, suitable for encapsulation. |
| Appearance | Crystalline Solid | Indicates a stable solid state. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethanol).[1] | Poor aqueous solubility is expected, necessitating solubilization strategies like nanoparticle encapsulation. |
| Chemical Class | Quinazoline | Belongs to a class known for kinase inhibition and anticancer activity.[3][4][11] This informs the selection of cancer-related targets. |
Strategic Rationale: Passive vs. Active Targeting
Our formulation strategies will leverage both passive and active targeting mechanisms to maximize drug accumulation at the tumor site.
-
Passive Targeting (The EPR Effect): Nanoparticles with sizes typically between 10-200 nm naturally accumulate in solid tumors more than in healthy tissues.[10] This is due to the "Enhanced Permeability and Retention" (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage trap the nanoparticles. Both liposomes and micelles are designed to fall within this optimal size range.
-
Active Targeting: To further enhance specificity, the surface of the nanocarrier is decorated with ligands that bind to receptors overexpressed on cancer cells. This receptor-mediated endocytosis significantly increases the intracellular concentration of the drug.
Caption: Dual-targeting approach for nanoparticle drug delivery.
Formulation Protocol 1: Actively Targeted Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For our hydrophobic compound, it will partition into the lipid bilayer. We will use a PEGylated lipid to prolong circulation (creating "stealth" liposomes) and a lipid conjugated to a targeting ligand.
Protocol: Ligand-Targeted Liposome Preparation (Thin-Film Hydration Method)
This protocol details the preparation of liposomes targeted with Folic Acid, a common strategy as the folate receptor is often overexpressed in various cancers.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG2000-Folate)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask, rotary evaporator, bath sonicator, extruder.
Step-by-Step Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Folate in chloroform at a molar ratio of 55:40:4:1.
-
Add 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline to the lipid solution. A drug-to-lipid ratio of 1:20 (w/w) is a good starting point.
-
Causality: Cholesterol is included to modulate membrane fluidity and stability. DSPE-PEG2000 provides a hydrophilic corona to prevent opsonization and clearance by the reticuloendothelial system. DSPE-PEG2000-Folate provides the active targeting functionality.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, ~41°C).
-
A thin, uniform lipid film should form on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction & Homogenization:
-
Submerge the flask in a bath sonicator for 5-10 minutes to break down large aggregates.
-
Extrude the liposome suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) using a mini-extruder. This process creates small, unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug by dialysis (using a 12-14 kDa MWCO membrane) against PBS or by size exclusion chromatography.
-
Formulation Protocol 2: Actively Targeted Polymeric Micelles
Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers.[1][2] The hydrophobic core serves as a reservoir for the quinazoline derivative, while the hydrophilic shell ensures stability and longevity in circulation.
Protocol: Ligand-Targeted Micelle Preparation (Solvent Evaporation Method)
This protocol uses an aptamer as a targeting ligand. Aptamers are single-stranded oligonucleotides that can fold into specific 3D structures to bind targets with high affinity and specificity, offering an alternative to antibodies.[3]
Materials:
-
Amphiphilic block copolymer (e.g., DSPE-PEG2000)
-
Targeting ligand-conjugated copolymer (e.g., DSPE-PEG2000-Aptamer)
-
Acetonitrile or similar organic solvent
-
Deionized water
Step-by-Step Procedure:
-
Polymer & Drug Dissolution:
-
Dissolve the DSPE-PEG2000 and DSPE-PEG2000-Aptamer (e.g., at a 9:1 molar ratio) and 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline in acetonitrile.
-
Causality: The block copolymer self-assembles in an aqueous environment. The drug, being hydrophobic, will be spontaneously entrapped within the hydrophobic core of the forming micelle.
-
-
Micelle Formation:
-
Add the organic solution dropwise into deionized water while stirring vigorously.
-
The change in solvent polarity will induce the self-assembly of the polymers into micelles, encapsulating the drug.
-
-
Solvent Removal:
-
Stir the solution overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Purification & Concentration:
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Concentrate the solution if necessary using centrifugal filter units (e.g., with a 10 kDa MWCO).
-
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Quinazoline compounds for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsnu.magtech.com.cn [jsnu.magtech.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]
Technical Support Center: Synthesis of 8-Methyl-dioxolo[4,5-g]quinazoline Derivatives
Technical Support Center: Synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes.
General Synthetic Strategy
A robust and frequently employed route to quinazoline derivatives involves the cyclization of substituted 2-aminobenzonitriles. For the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline, a common starting material is 2-amino-4,5-methylenedioxybenzonitrile. The formation of the quinazoline ring with a methyl group at the 8-position can be efficiently achieved through reaction with a reagent like N,N-dimethylacetamide dimethyl acetal (DMA-DMA), which serves as a source for the required carbon and nitrogen atoms.
Caption: A generalized workflow for the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to provide direct and actionable advice.
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired quinazoline product. What are the potential causes and how can I troubleshoot this?
Answer: A low or non-existent yield is a frequent challenge in heterocyclic synthesis. A systematic approach to troubleshooting is essential.[1]
-
Potential Cause 1: Purity of Starting Materials
-
Explanation: Impurities in the starting 2-amino-4,5-methylenedioxybenzonitrile or the cyclizing agent can introduce competing side reactions, consuming reactants and lowering the yield of the desired product.[1]
-
Recommended Action:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR, LC-MS, or by checking the melting point.
-
Purify if Necessary: If impurities are detected, purify the starting materials. Recrystallization is often sufficient for solid compounds, while column chromatography may be needed for others.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: Quinazoline synthesis is often sensitive to reaction parameters such as temperature, solvent, and time.[1][2] An inappropriate solvent can hinder solubility or favor alternative reaction pathways, while incorrect temperature can lead to decomposition or an incomplete reaction.[2]
-
Recommended Action:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or dioxane are often effective for this type of cyclization.[2][6] If you are observing low yields, consider switching solvents. See the data table below for guidance.
-
Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for product formation versus decomposition via TLC. Some quinazoline syntheses require high temperatures to proceed efficiently.[2]
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time. Extending the duration may drive an incomplete reaction to completion.
-
-
-
Potential Cause 3: Inefficient Cyclization or Reagent Activity
-
Explanation: The key ring-forming step may be inefficient under your current conditions. The reagent, N,N-dimethylacetamide dimethyl acetal (DMA-DMA), can degrade if improperly stored.
-
Recommended Action:
-
Use Fresh Reagent: Ensure your DMA-DMA is fresh or has been stored properly under anhydrous conditions.
-
Consider Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for synthesizing quinazolines, often leading to significantly reduced reaction times and improved yields by promoting efficient molecular collisions.[1][7][8]
-
Catalyst Addition: While this specific reaction may proceed thermally, some quinazoline syntheses benefit from a catalyst. Transition-metal catalysts (e.g., Cu, Ru, Pd) or Lewis acids have been used to facilitate similar cyclizations.[9][10][11]
-
-
Caption: Troubleshooting workflow for addressing low yield in quinazoline synthesis.
Problem: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. How can I identify and minimize these side products?
Answer: The formation of side products complicates purification and reduces yields. Identifying these impurities provides insight into how to prevent their formation.
| Side Product | Probable Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or poor reagent activity. | Extend reaction time, increase temperature, or consider using microwave irradiation.[1] Ensure the activity of your cyclizing agent. |
| Quinazolinone Byproducts | Presence of water in the reaction mixture leading to hydrolysis of intermediates. This is a common issue in quinazoline syntheses.[1] | Conduct the reaction under anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF distilled from sodium benzophenoneketyl) and perform the reaction under an inert atmosphere (Argon or Nitrogen).[5] |
| Polymeric Material/Baseline Smear | High reaction temperatures maintained for excessively long periods can lead to decomposition and polymerization. | Optimize the reaction to find the lowest possible temperature and shortest time required for completion. Monitor closely by TLC to avoid over-running the reaction. |
| N,N-dimethyl-N'-(aryl)formamidine | Incomplete cyclization where only the initial condensation between the aminobenzonitrile and the reagent has occurred. | Ensure the reaction temperature is high enough and the duration is sufficient to drive the subsequent ring-closing step. |
Problem: Purification Challenges
Question: The crude product is difficult to purify, and the impurities co-elute with my product during column chromatography. What are the most effective purification methods?
Answer: Purification can be challenging, but a combination of techniques can yield a high-purity product.
-
Recrystallization: This is an excellent and cost-effective first step to remove major impurities.[1]
-
How-To: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Solvent Tip: If a single solvent is not effective, try a solvent/anti-solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol.
-
-
Column Chromatography: This is the most common and highly effective method for separating compounds with different polarities.[1]
-
Stationary Phase: Use standard silica gel (200-300 mesh) for most applications.[5]
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical starting point could be 10-20% Ethyl Acetate in Hexane. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>99%), especially when impurities are structurally very similar to the product, preparative HPLC is the method of choice.[1] This is often necessary for compounds intended for biological testing.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for reaction conditions (temperature, solvent, time)? A reliable starting point is to react 2-amino-4,5-methylenedioxybenzonitrile with 1.5 equivalents of N,N-dimethylacetamide dimethyl acetal in DMF and heat the mixture at 120-140°C for 4-8 hours, monitoring progress by TLC.[2]
Q2: How critical is an inert atmosphere for this reaction? While not always strictly necessary, using an inert atmosphere (Argon or Nitrogen) is highly recommended. It prevents the introduction of atmospheric moisture, which can lead to the formation of unwanted quinazolinone byproducts, and minimizes the risk of oxidative side reactions, especially at high temperatures.[5]
Q3: Can I use microwave synthesis for this reaction, and what are the advantages? Yes, microwave-assisted synthesis is highly suitable for this type of reaction.[7][12] The main advantages are a dramatic reduction in reaction time (often from hours to minutes), improved yields, and cleaner reaction profiles, which simplifies purification.[1]
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the disappearance of starting materials and the formation of the product in real-time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the progress of the reaction and provides the molecular weight of the product and any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirmation of the final product's identity and purity.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups in the product.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
2-amino-4,5-methylenedioxybenzonitrile (1.0 equiv)
-
N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (200-300 mesh)
Procedure:
-
Reactant Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere, add 2-amino-4,5-methylenedioxybenzonitrile (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add N,N-dimethylacetamide dimethyl acetal (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 130°C and maintain it at this temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-6 hours when the starting aminobenzonitrile spot has disappeared.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF used).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline.
Data on Reaction Parameter Optimization
The choice of solvent can significantly impact the yield of quinazoline synthesis. The following table, generalized from the literature, illustrates this effect.
Table: Effect of Solvent on Quinazoline Synthesis Yield
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |
| Water | 80.1 | 91 | [2] |
| DMSO | 47.0 | 81 | [2] |
| DMF | 37.0 | 85-91 | [2] |
| Acetonitrile | 36.0 | Varies | [2] |
| Ethanol | 24.5 | Varies | [2] |
| THF | 7.6 | Ineffective | [2] |
| Toluene | 2.4 | Ineffective | [2] |
| Note: Yields are highly dependent on the specific reaction, substrates, and conditions used. |
References
- Wang, M., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine, 11(1).
-
JoVE. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivatives. YouTube. Retrieved March 26, 2026, from [Link]
-
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved March 26, 2026, from [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved March 26, 2026, from [Link]
-
Medical Research Archives. (2017, May 15). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Retrieved March 26, 2026, from [Link]
-
Journal of Pharmaceutical Research International. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved March 26, 2026, from [Link]
- Kamel, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 745621.
-
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Retrieved March 26, 2026, from [Link]
- Hong, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(10), 3592-3596.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100778.
- Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 515-534.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
how to increase aqueous solubility of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of complex heterocyclic compounds.
The compound 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline presents a classic formulation challenge. The fusion of the [1,3]dioxolo ring (a methylenedioxy group) to the quinazoline core at the g face, combined with the 8-methyl substitution, creates a highly rigid, planar molecular architecture. This extensive planarity promotes strong intermolecular π−π stacking and van der Waals interactions in the solid state. Consequently, the molecule exhibits exceptionally high crystal lattice energy—behaving as a classic "brick dust" compound—which acts as a massive thermodynamic barrier to aqueous dissolution [1].
Below is our comprehensive troubleshooting guide, data summary, and validated protocols designed to overcome these barriers and successfully solubilize this compound for both in vitro and in vivo applications.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline resist solubilization even in mildly acidic assay buffers? A1: This is a function of its pKa and lattice thermodynamics. While quinazolines possess a weakly basic nitrogen (typically N1 or N3), the pKa usually hovers around 1.5 to 3.5. This means protonation—and the resulting salt-driven solubility—only occurs at highly unphysiological, acidic pH levels [5]. At physiological pH (7.4), the molecule remains un-ionized. Because it lacks hydrogen-bond donors and possesses a highly lipophilic surface area, water molecules cannot overcome the strong crystal lattice energy required to pull individual drug molecules into solution.
Q2: My compound precipitates immediately upon dilution from a DMSO stock into my in vitro assay buffer. How can I prevent this "precipitation upon dilution"? A2: This is a thermodynamic barrier known as solvent-shift nucleation. When DMSO diffuses into the bulk aqueous phase, the local solubility of the quinazoline drops exponentially, causing rapid supersaturation and subsequent precipitation [1].
-
The Fix: You must introduce a "solubility bridge." Keep the final DMSO concentration strictly <1% v/v. Pre-incubate your DMSO stock with a non-ionic surfactant (e.g., 0.05% Tween-80) or a co-solvent (e.g., 5% PEG-400) before adding the aqueous buffer. The surfactant forms micelles that encapsulate the hydrophobic core before it can aggregate.
-
Self-Validation Step: Always measure the Optical Density (OD) at 600 nm of your final assay buffer. An OD600>0.05 indicates invisible colloidal aggregation or micro-precipitation. If this occurs, your biological assay data will be artifactual.
Q3: I need to dose this compound in vivo (e.g., oral gavage), but I cannot use toxic amounts of DMSO or surfactants. What is the most reliable formulation strategy? A3: For rigid, planar molecules, Amorphous Solid Dispersions (ASD) and Cyclodextrin (CD) Complexation are the gold standards.
-
Cyclodextrin Complexation: 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. Its hydrophobic cavity (approx. 6.0–6.5 Å in diameter) is ideally sized to encapsulate the planar quinazoline-methylenedioxy core, shielding the lipophilic surface from water while the hydroxylated exterior ensures aqueous solubility [3][4].
-
Solid Dispersion: Dispersing the drug within a hydrophilic polymer matrix (like PVP or Soluplus) arrests the compound in a disordered, amorphous state. This completely bypasses the high crystal lattice energy barrier during dissolution, providing a highly supersaturated solution in the gastrointestinal tract [2].
Part 2: Quantitative Data Presentation
The following table summarizes the expected solubility enhancement profiles for highly planar, lipophilic quinazoline derivatives based on established formulation strategies.
| Formulation Strategy | Primary Mechanism of Action | Recommended Excipients | Expected Solubility Enhancement* | Physical Stability Profile |
| Co-solvency / Micellization | Lowers dielectric constant of water; encapsulates drug in micelles. | 5% DMSO + 2% Tween-80 | 10x - 50x | Low (Highly prone to precipitation upon dilution) |
| Cyclodextrin Complexation | Shields lipophilic planar core within a hydrophobic oligosaccharide cavity. | HP- β -CD (1:1 or 1:2 molar ratio) | 50x - 200x | High (Thermodynamically stable in aqueous solution) |
| Amorphous Solid Dispersion | Disrupts crystal lattice energy; kinetically traps drug in an amorphous state. | PVP K30, Soluplus, or HPMCAS | 100x - 500x | Medium (Requires high Tg polymer to prevent recrystallization) |
| Nanosuspension | Increases surface area-to-volume ratio (Noyes-Whitney equation). | Poloxamer 188, D- α -tocopherol PEG | 20x - 100x | Medium (Risk of Ostwald ripening over time) |
*Fold-increase relative to intrinsic solubility in pure water ( S0 ).
Part 3: Experimental Protocols
Protocol A: HP- β -Cyclodextrin Inclusion Complexation (Kneading Method)
The kneading method is preferred as the mechanical shear forces the lipophilic drug into the hydrophobic cavity of the cyclodextrin, driven by the thermodynamic displacement of high-enthalpy water molecules from the cavity [4].
-
Molar Calculation: Accurately weigh 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline and HP- β -CD in a 1:2 molar ratio. (A 1:2 ratio prevents the secondary aggregation of the complexes often seen with highly planar molecules).
-
Wetting: Place the HP- β -CD in a glass mortar. Add a minimal volume of a water/ethanol (50:50 v/v) mixture dropwise to form a homogeneous, viscous paste.
-
Kneading: Gradually incorporate the quinazoline derivative powder into the paste. Knead continuously and vigorously for 45–60 minutes. Add trace amounts of the solvent mixture if the paste dries out.
-
Drying & Milling: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents. Mill the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.
-
Self-Validating Quality Control: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp endothermic melting peak of the pure quinazoline derivative confirms successful inclusion complexation and amorphization.
Protocol B: Amorphous Solid Dispersion (Solvent Evaporation Method)
Rapid solvent evaporation prevents the drug molecules from organizing into a crystal lattice, kinetically trapping them in the polymer matrix [2][5].
-
Co-dissolution: Dissolve the drug and a hydrophilic amphiphilic polymer (e.g., Soluplus) in a 1:4 (w/w) ratio using a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure the solution is optically clear.
-
Rapid Evaporation: Attach the round-bottom flask to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 45°C. The rapid removal of solvent forces the drug to co-precipitate with the polymer before it can crystallize.
-
Secondary Drying: Transfer the resulting thin film to a vacuum desiccator for 24 hours to eliminate trace solvent toxicity.
-
Pulverization: Scrape the film from the flask, pulverize it using a mortar and pestle, and sieve the solid dispersion.
-
Self-Validating Quality Control: Conduct Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad, featureless amorphous "halo." Any sharp diffraction peaks indicate a failed dispersion (residual crystallinity), which will compromise solubility.
Part 4: Mechanistic Workflow Visualization
Workflow and mechanistic validation of Amorphous Solid Dispersion (ASD) preparation.
Part 5: References
-
Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Evaluation of cyclodextrin solubilization of drugs Source: Free.fr (Thorsteinn Loftsson, Elsevier) URL: [Link]
-
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: National Institutes of Health (PMC) URL: [Link]
troubleshooting side reactions and impurities in 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline synthesis
Technical Support Center: Synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
Welcome to the technical support center for the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring a more efficient and successful experimental workflow.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline. Each entry details the potential causes and provides actionable solutions with underlying scientific principles.
Question 1: Why is the yield of my final product, 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline, consistently low?
Low yields can be attributed to several factors throughout the synthetic sequence. A systematic evaluation of each step is crucial for diagnosis.
Potential Cause 1: Incomplete Formation of the Quinazoline Core
The initial cyclization to form the quinazoline ring is a critical step. Incomplete reaction can be a major contributor to low overall yield. This is often the case in syntheses starting from anthranilic acid derivatives.[1]
-
Underlying Chemistry: The formation of the quinazoline core often involves a cyclization reaction between an anthranilic acid derivative and a carbonyl compound or its equivalent.[1] The efficiency of this step is highly dependent on reaction conditions.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.[3] If starting material remains after the expected reaction time, the reaction is incomplete.
-
Temperature Optimization: Some cyclization reactions require heating to proceed to completion.[3][4] If the reaction is sluggish at room temperature, consider a stepwise increase in temperature, for example, to 50 °C, 80 °C, and then reflux, while monitoring for product formation and decomposition.
-
Catalyst Evaluation: The choice and concentration of the acid or base catalyst can be critical. For Pictet-Spengler type reactions, which can be employed for quinazoline synthesis, both protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) are commonly used.[3] If you are using a sensitive substrate, milder catalysts like chiral phosphoric acids might be more effective.[3]
-
Potential Cause 2: Side Reactions During Methylation
The introduction of the methyl group at the 8-position is a key step. However, this reaction can sometimes lead to undesired side products.
-
Underlying Chemistry: Methylation is typically achieved using an electrophilic methyl source like methyl iodide or dimethyl sulfate in the presence of a base.[1] Side reactions can include N-methylation at one of the quinazoline nitrogen atoms or over-alkylation.[3]
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the desired position without competing in the methylation reaction.
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a large excess can lead to multiple methylations.
-
Potential Cause 3: Product Degradation
Quinazoline derivatives can be sensitive to certain conditions, leading to degradation and lower yields.
-
Underlying Chemistry: Quinazolines can be unstable under extreme pH or high temperatures.[1][5] Ring-opening hydrolysis can occur, especially in strongly acidic or basic conditions at elevated temperatures.
-
Troubleshooting Protocol:
-
pH Control: During workup and purification, maintain a neutral or slightly basic pH to prevent acid-catalyzed degradation.
-
Temperature Management: Avoid excessive heating during reaction and purification steps. Use the lowest effective temperature for reactions and consider purification methods that do not require high heat, such as column chromatography over distillation.
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Cyclization Temperature | Room Temperature | Gradually increase to reflux, monitoring by TLC/HPLC |
| Methylation Temperature | 0 °C to Room Temperature | Start at lower temperature and allow to slowly warm |
| Reaction pH | Neutral to slightly basic | Use buffered solutions during workup if necessary |
Question 2: I am observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side products and how can I minimize them?
The formation of impurities is a common challenge in multi-step organic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Impurity 1: Unreacted Starting Materials
As discussed in the low yield section, incomplete reactions are a primary source of impurities.
-
Identification: Compare the NMR and LC-MS data of your crude product with the spectra of your starting materials.
-
Mitigation: Refer to the troubleshooting protocols for low yield, focusing on optimizing reaction conditions to drive the reaction to completion.
Common Impurity 2: N-Alkylated Isomers
During the methylation step, alkylation can occur on one of the nitrogen atoms of the quinazoline ring in addition to the desired C-8 methylation.
-
Identification: These isomers will have the same mass as the desired product in LC-MS but will show different chemical shifts in the NMR, particularly for the protons near the site of methylation.
-
Mitigation:
-
Protecting Groups: In some cases, it may be necessary to protect the quinazoline nitrogens before C-alkylation and then deprotect them afterward.
-
Reaction Conditions: As mentioned previously, careful control of the base, temperature, and stoichiometry of the methylating agent can favor C-alkylation over N-alkylation.
-
Common Impurity 3: Over-Alkylated Products
If the reaction conditions are too harsh or the stoichiometry is not well-controlled, multiple methyl groups may be added to the molecule.
-
Identification: These impurities will have a higher mass than the desired product in LC-MS, corresponding to the addition of one or more extra methyl groups.
-
Mitigation: Use a slight excess of the substrate relative to the methylating agent and add the methylating agent slowly to a cooled reaction mixture.
Common Impurity 4: Ring-Opened Byproducts
Harsh workup conditions, particularly with strong acids or bases, can lead to the hydrolytic cleavage of the quinazoline ring.
-
Identification: These byproducts will have significantly different NMR spectra and may be more polar than the desired product, eluting earlier in reverse-phase HPLC.
-
Mitigation: Use mild workup conditions, such as washing with saturated sodium bicarbonate solution to neutralize acid, and avoid prolonged exposure to strong acids or bases.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline.
What are the most common synthetic routes to the quinazoline core?
Several methods exist for constructing the quinazoline ring system.[6][7] Some of the most prevalent include:
-
From Anthranilic Acid Derivatives: This is a very common approach where an anthranilic acid or a derivative is condensed with a one-carbon source, such as formamide or an orthoester.[1][6]
-
From 2-Aminobenzonitriles: These can be reacted with various electrophiles and subsequently cyclized to form the quinazoline ring.[6]
-
Transition-Metal Catalyzed Methods: Modern synthetic methods often employ transition metals like palladium, copper, or rhodium to catalyze the formation of the quinazoline ring through C-H activation or cross-coupling reactions.[2][6][8]
How can I effectively purify the final product?
Purification of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline typically involves standard laboratory techniques.
-
Column Chromatography: This is the most common method for purifying quinazoline derivatives. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be employed.
What analytical techniques are recommended for characterizing 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline?
A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Liquid chromatography-mass spectrometry (LC-MS) is useful for monitoring reaction progress and assessing purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
Are there any specific safety precautions I should take during this synthesis?
Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: These are corrosive and should be handled with care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
III. Visualizing the Process
To aid in understanding the synthetic challenges, the following diagrams illustrate key concepts.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Potential Side Reactions in Quinazoline Synthesis
Caption: Common side reactions in the synthesis pathway.
IV. References
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of condition for quinazolinone synthesis. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]
-
PMC. (2014). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
PMC. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ACS Publications. (2000). The Pictet-Spengler condensation: a new direction for an old reaction. Retrieved from [Link]
-
PMC. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Retrieved from
-
MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]
-
IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
PMC. (2023). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Retrieved from
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
optimizing catalytic reaction conditions for 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Welcome to the Technical Support Center for the synthesis and catalytic optimization of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline and related fused tricyclic scaffolds.
As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic nuances of transition-metal-catalyzed cross-coupling, C-H activation, and cascade cyclization. This guide moves beyond basic troubleshooting by explaining the causality behind experimental choices, ensuring your synthetic protocols are robust, scalable, and self-validating.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my Cu-catalyzed Ullmann-type coupling yield incomplete cyclization when synthesizing the dioxolo-quinazoline core? A: The synthesis of the [1,3]dioxolo[4,5-g]quinazoline core via copper catalysis is a multi-step cascade reaction. It requires sequential oxidative addition, N-arylation, intramolecular dehydrative cyclization, and finally, aerobic oxidation[1]. The electron-donating nature of the [1,3]dioxolo group alters the electron density of the aryl halide intermediate, which can slow down the final aromatization step.
If you observe incomplete cyclization (e.g., accumulation of the N-arylated intermediate), the rate-limiting step is likely the final aerobic oxidation.
-
Causality: The thermodynamic driving force for the final product is the formation of the fully conjugated quinazoline system. Without sufficient oxygen mass transfer, the intermediate cannot undergo dehydrogenative aromatization.
-
Solution: Ensure your reaction is not strictly sealed under inert gas after the initial coupling. Switch to an open-air balloon or sparge the solvent with dry O₂.[1].
Q2: How can I optimize the base and solvent system to prevent protodehalogenation side reactions? A: The choice of base is critical in preventing side reactions. While K₂CO₃ is a standard choice, it often lacks sufficient solubility in polar aprotic solvents like DMF, leading to extended reaction times and increased protodehalogenation.
-
Causality: Cs₂CO₃ provides superior solubility in DMF, ensuring rapid deprotonation of the amide to form the active nucleophile. This accelerates the reductive elimination step of the Cu(III) intermediate, outcompeting off-cycle degradation pathways[2].
Q3: How can I improve regioselectivity and avoid harsh oxidants using C-H functionalization? A: Transitioning to a Rh(III)-catalyzed intermolecular C-H functionalization offers a highly selective, redox-neutral alternative. By utilizing benzimidates and dioxazolones with a [Cp*RhCl₂]₂/AgBF₄ catalyst system, you eliminate the need for external oxidants[3].
-
Causality: In this mechanism, the dioxazolone acts as both the coupling partner and an internal oxidant. The N-unsubstituted imine directs the Rh(III) catalyst for ortho-C-H activation and subsequently acts as a nucleophile during the post-coupling cyclization, maintaining the catalytic cycle seamlessly. [3].
Part 2: Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions for forming the [1,3]dioxolo[4,5-g]quinazoline core. Use this data to benchmark your own catalytic systems.
Table 1: Optimization of Catalytic Conditions for Dioxolo-Quinazoline Core Formation
| Catalyst System | Base / Additive | Solvent | Temp (°C) | Atmosphere | Yield (%) | Primary Observation |
| CuI (10 mol%) | K₂CO₃ (2.0 equiv) | DMF | 110 | Air | 45 | Incomplete aromatization |
| CuI (10 mol%) | Cs₂CO₃ (2.0 equiv) | DMF | 110 | Air | 87 | Optimal Ullmann coupling[2] |
| CuI (10 mol%) | Cs₂CO₃ (2.0 equiv) | DMSO | 110 | Air | 72 | Solvent strongly coordinates Cu |
| [Cp*RhCl₂]₂ (5 mol%) | AgBF₄ (20 mol%) | DCE | 80 | N₂ | 92 | Redox-neutral, highly selective[3] |
Part 3: Self-Validating Experimental Protocols
Protocol A: Copper-Catalyzed Cascade Synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Objective: Synthesize the target molecule via sequential Ullmann-type coupling and aerobic oxidation without external ligands[1].
-
Reagent Preparation: Charge an oven-dried Schlenk tube with 1-(6-bromo-1,3-benzodioxol-5-yl)ethan-1-amine (1.0 mmol), acetamide (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Causality: Using a slight excess of amide ensures complete conversion of the halide. Cs₂CO₃ provides the precise basicity required to deprotonate the amide without degrading the sensitive dioxolo ring[2].
-
-
Catalyst Addition: Add CuI (10 mol%) and anhydrous DMF (3 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes.
-
Self-Validation: The solution must transition to a pale yellow/green suspension, visually confirming the formation of the active Cu(I)-amine coordination complex before heating.
-
-
Heating and Aerobic Oxidation: Replace the nitrogen atmosphere with an air balloon. Heat the reaction mixture to 110 °C for 12–24 hours.
-
Causality: The initial Ullmann coupling occurs rapidly, but the subsequent dehydrative cyclization and aromatization require high thermal energy and an aerobic environment to drive the thermodynamic sink toward the fully conjugated quinazoline core[1].
-
-
Reaction Monitoring: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: Monitor the disappearance of the intermediate mass (M+H for the uncyclized N-arylated product) and the appearance of the target mass (M+H = 203.08). If the intermediate persists, sparge the reaction with O₂ for an additional 2 hours.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Part 4: Mechanistic & Troubleshooting Visualizations
To further assist in your reaction optimization, the following diagrams map out the catalytic cascade mechanism and the logical troubleshooting steps for common synthesis failures.
Cu-Catalyzed Cascade Mechanism for Quinazoline Synthesis
Troubleshooting Logic for Incomplete Quinazoline Cyclization
References
-
Title: Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C–H Functionalization of Benzimidates with Dioxazolones Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Highly Efficient Copper-Catalyzed Cascade Synthesis of Quinazoline and Quinazolinone Derivatives Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]
Sources
resolving co-elution issues in 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline liquid chromatography
Topic: Resolving Co-Elution Issues in 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the liquid chromatography (LC) of complex heterocyclic compounds.
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline presents a unique chromatographic challenge. Its quinazoline core is highly basic, the dioxolo ring acts as a hydrogen-bond acceptor, and the methyl group contributes localized lipophilicity. This multifactorial chemical nature often leads to co-elution with synthetic precursors or degradants on standard reversed-phase columns. This guide will walk you through the causality of these issues and provide self-validating protocols to achieve baseline resolution.
I. Mechanistic Troubleshooting Workflows
Before adjusting parameters blindly, it is critical to understand why co-elution is occurring. The following diagrams map the logical relationships between chemical properties and chromatographic parameters.
Effect of mobile phase pH on ionization state and retention of basic quinazolines.
Workflow for optimizing gradient slopes to resolve critical co-eluting pairs.
II. Deep-Dive FAQs: The "Why" Behind the Chromatography
Q1: Why does 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline co-elute with its des-methyl precursor on a standard C18 column? A1: The structural difference between the target analyte and its precursor is minimal—a single methyl group. On a highly hydrophobic C18 column, this slight difference in lipophilicity may not provide enough thermodynamic selectivity ( α ) to achieve baseline resolution. Generally, the easiest way to resolve closely or co-eluting peaks is to change the bonded phase on the column packing[1]. Causality & Solution: Switch to a stationary phase that offers alternative retention mechanisms, such as a Phenyl-Hexyl column. The phenyl phase facilitates π−π interactions with the electron-deficient quinazoline ring, exploiting electronic differences rather than relying solely on hydrophobicity. Additionally, columns packed with smaller particles and/or solid-core particles provide further benefits in maintaining high peak resolution[2].
Q2: How does mobile phase pH dictate the retention behavior of this specific dioxolo-quinazoline? A2: 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline contains basic nitrogen atoms. Elution order dramatically changes based upon the ionization of acidic and basic compounds[3]. If the mobile phase pH is near the pKa of the quinazoline nitrogen (typically between 1.5 and 3.5), the compound exists in a dynamic equilibrium between its protonated and unprotonated forms. This leads to secondary interactions with residual silanols on the silica backbone, causing peak tailing and broad co-elution bands. Causality & Solution: To achieve best sensitivity and peak shape, a rule of thumb is to use a more acidic pH (3-4 or lower) for basic compounds. Operating at an acidic pH (e.g., pH 2.5 with 0.1% Formic Acid) ensures full protonation, reducing retention but sharpening the peak.
Q3: We have optimized the column and pH, but a degradation product still closely co-elutes. What gradient adjustments are recommended? A3: When stationary phase and pH adjustments are insufficient, kinetic optimization of the gradient is required. A common practice in method development is to run a broad scouting gradient first to determine approximate elution times. Causality & Solution: If peaks are eluting too closely, decrease the slope of the gradient specifically in the region where they elute[4]. For example, if the critical pair elutes at 45% B, adjust the program to "stretch out" this part of the gradient so that the compounds elute over a longer interval[5]. This increases the time the analytes spend partitioning into the stationary phase without prolonging the entire run.
III. Quantitative Data: Parameter Impact Summary
The following table demonstrates the empirical impact of altering the stationary phase and pH on the chromatography of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline.
| Stationary Phase | Mobile Phase pH | Retention Factor ( k′ ) | Asymmetry ( As ) | Resolution ( Rs ) from Critical Impurity |
| C18 (Standard) | 6.8 (Neutral) | 4.2 | 2.1 (Severe Tailing) | 0.8 (Co-elution) |
| C18 (Standard) | 2.5 (Acidic) | 1.8 | 1.2 (Good) | 1.1 (Partial Separation) |
| Phenyl-Hexyl | 2.5 (Acidic) | 2.4 | 1.1 (Excellent) | 1.8 (Baseline Resolution) |
| Polar-Embedded | 9.5 (Basic) | 5.6 | 1.05 (Excellent) | 2.2 (Baseline Resolution) |
Note: Baseline resolution is universally defined as Rs>1.5 .
IV. Self-Validating Experimental Protocols
These protocols are designed with built-in validation checks. If a specific metric is not met at a checkpoint, the protocol dictates the exact corrective action, ensuring a fail-safe method development process.
Protocol 1: Systematic pH and Stationary Phase Scouting
Objective: Establish primary selectivity ( α ) for the quinazoline core.
-
Initial Conditions: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) to leverage π−π interactions. Set column temperature to 30°C.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).
-
Phase B: 100% Acetonitrile.
-
-
Scouting Gradient Execution: Run a broad, linear gradient from 5% to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation Checkpoint (The As Gate): Calculate the Asymmetry factor ( As ) of the main peak.
-
Condition A: If As≤1.3 , the ionization state is stable. Proceed to Protocol 2.
-
Condition B: If As>1.3 , the basic nitrogen is interacting with active silanols. Corrective Action: Halt gradient optimization. Switch to a Polar-Embedded column or change Phase A to a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) to neutralize the analyte before proceeding.
-
Protocol 2: Gradient Flattening for Critical Pair Resolution
Objective: Kinetically resolve remaining co-elutions identified in Protocol 1.
-
Identify Elution Window: Review the chromatogram from Protocol 1. Note the exact %B where the 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline and its impurity co-elute (e.g., 45% B).
-
Program a Focused Gradient:
-
Ramp 1 (Speed): Increase from 5% B to 5% below the elution window (e.g., 40% B) rapidly over 5 minutes.
-
Ramp 2 (Flattening): Decrease the slope drastically. Program the gradient to shift from 40% B to 50% B over 15 minutes. This "stretches out" the separation space[5].
-
Ramp 3 (Wash): Increase to 95% B over 2 minutes to elute highly retained hydrophobic matrix components.
-
-
Self-Validation Checkpoint (The Rs Gate): Calculate Resolution ( Rs ).
-
Condition A: If Rs≥1.5 , the method is validated for quantitation.
-
Condition B: If Rs<1.5 , introduce a 3-minute isocratic hold exactly at 40% B before initiating Ramp 2. Lowering the flow rate slightly during this phase will also decrease the retention factor at the column outlet, making all peaks narrower and improving resolution[2].
-
V. References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL: [Link]
-
Alternative Method Development Techniques Waters Corporation URL: [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient Bitesize Bio URL: [Link]
Sources
overcoming stability and degradation issues of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Technical Support Center: 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
Welcome, researchers, to the comprehensive technical support center for 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this compound. Our goal is to empower you with the knowledge to overcome stability and degradation challenges, ensuring the integrity and reproducibility of your experimental results.
I. Understanding the Stability of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline
8-Methyl-[1][2]dioxolo[4,5-g]quinazoline is a heterocyclic compound with promising applications in medicinal chemistry. However, like many complex organic molecules, its stability can be influenced by various environmental factors. Understanding its potential degradation pathways is crucial for accurate and reliable research. The molecule's structure, featuring a quinazoline core and a methylenedioxy group, presents specific vulnerabilities.
The quinazoline ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The methylenedioxy bridge, while generally stable, can be prone to oxidative cleavage. Photodegradation is also a potential concern for aromatic heterocyclic compounds.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline, providing potential causes and actionable solutions.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause A: Compound Degradation in Assay Media. The compound may be unstable in the aqueous, buffered environment of your cell culture media, especially over longer incubation periods.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before each experiment.
-
Minimize Incubation Time: If possible, design your experiments to use the shortest effective incubation time.
-
Conduct a Time-Course Stability Study: Assess the compound's stability in your specific assay medium over the intended duration of your experiment. Use HPLC or LC-MS to quantify the amount of intact compound at different time points.
-
Consider pH: The pH of your culture medium can influence stability. Ensure your medium is properly buffered.
-
-
-
Potential Cause B: Compound Precipitation. Due to its limited aqueous solubility, the compound may be precipitating out of solution at the final assay concentration.
-
Solution:
-
Solubility Check: Before your experiment, prepare the highest concentration of the compound in your assay medium and visually inspect for any precipitate. For a more rigorous check, centrifuge the solution and look for a pellet.
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is low and consistent across all experiments, as high concentrations can be toxic to cells and affect compound solubility.[3]
-
Use of Surfactants or Solubilizing Agents: In some cases, a low concentration of a biocompatible surfactant may help maintain solubility, but this should be carefully validated for its effects on the assay.
-
-
-
Potential Cause C: High Variability in Cell Seeding or Health. Inconsistent cell numbers or poor cell health can lead to variable responses to the compound.
-
Solution:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate.
-
Monitor Cell Health: Regularly check for signs of stress or contamination in your cell cultures.
-
Avoid Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS.[3]
-
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS).
-
Potential Cause A: On-Column Degradation. The compound may be degrading on the analytical column due to the stationary phase or mobile phase conditions.
-
Solution:
-
Vary Mobile Phase Composition: Test different mobile phase compositions and pH values to find conditions where the compound is stable.
-
Use a Different Column: Try a column with a different stationary phase chemistry.
-
-
-
Potential Cause B: Degradation During Sample Preparation or Storage. The compound may be degrading in the solvent used for analysis or during storage before injection.
-
Solution:
-
Prepare Samples Immediately Before Analysis: Minimize the time between sample preparation and injection.
-
Store Samples Appropriately: If immediate analysis is not possible, store prepared samples at low temperatures (e.g., 4°C or -20°C) and protected from light.
-
-
Issue 3: Loss of Compound Potency Over Time in Stock Solutions.
-
Potential Cause: Improper Storage of Stock Solutions. Exposure to light, elevated temperatures, or moisture can lead to the degradation of the compound in stock solutions.
-
Solution:
-
Optimal Storage Conditions: Store stock solutions in a non-reactive solvent like DMSO at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Inert Gas Overlay: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline?
A1: We recommend using a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare high-concentration stock solutions. These solvents generally offer good solubility for this class of compounds.
Q2: How should I handle the solid form of the compound?
A2: The solid compound should be stored in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, we recommend keeping it at -20°C.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways are:
-
Hydrolysis: The quinazoline ring may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The methylenedioxy bridge is a potential site for oxidative cleavage, which could lead to the formation of a catechol derivative.[4]
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, leading to a variety of degradation products.
Q4: How can I perform a forced degradation study on this compound?
A4: A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[5] A typical study would involve subjecting the compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Exposing the solid compound and a solution to a light source that provides both UV and visible light.
For each condition, a control sample should be stored under normal conditions. Samples should be analyzed at various time points using a suitable analytical method like HPLC or LC-MS. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[2]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products and pathways of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline under various stress conditions.
Materials:
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate one sample at room temperature and another at 60°C. Collect aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate one sample at room temperature and another at 60°C. Collect aliquots at the same time points as the acidic hydrolysis. Neutralize the aliquots with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature and collect aliquots at the specified time points.
-
Thermal Degradation: Place a sample of the solid compound and a vial of the stock solution in an oven at 70°C. Sample at the specified time points.
-
Photodegradation: Place a sample of the solid compound and a vial of the stock solution in a photostability chamber. Expose the samples to light and collect samples at specified time points. Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analysis: Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol 2: Identification of Degradation Products by LC-MS/MS
Objective: To elucidate the structure of the degradation products formed during forced degradation studies.
Procedure:
-
Sample Preparation: Use the samples from the forced degradation study that show significant degradation.
-
LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products. Acquire MS/MS (or tandem MS) data for the parent compound and each degradation product to obtain fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation pattern of the degradation products with that of the parent compound to propose the chemical structures of the degradation products.[6] High-resolution mass spectrometry can be used to determine the elemental composition of the degradation products.
V. Data Summary and Visualization
Table 1: Summary of Potential Degradation Conditions and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the quinazoline ring | Derivatives of anthranilic acid and other ring-opened products. |
| Oxidation (e.g., H₂O₂) | Cleavage of the methylenedioxy bridge | Catechol derivatives.[4] |
| Photodegradation | Complex reactions including photo-oxidation and dimerization | A mixture of various degradation products. |
| Thermal Stress | Generally stable, but may accelerate other degradation pathways | Similar products to other stress conditions, but at a slower rate. |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline.
Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A stepwise approach to troubleshooting inconsistent experimental results.
VI. References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 26, 2026, from [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved March 26, 2026, from [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 85-95. [Link]
-
Hotha, K. (2016). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances.
-
Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(4), 1-7. [Link]
-
Yoshida, T., & Guengerich, F. P. (1984). Methene bridge carbon atom elimination in oxidative heme degradation catalyzed by heme oxygenase and NADPH-cytochrome P-450 reductase. Journal of Biological Chemistry, 259(16), 10087-10092. [Link]
-
Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-41. [Link]
-
Tani, O., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology, 89(11), e01031-23. [Link]
-
Delaforge, M., et al. (1985). Spectral and inhibitory interactions of methylenedioxyphenyl and related compounds with purified isozymes of cytochrome P-450. Chemico-Biological Interactions, 53(1-2), 119-130. [Link]
-
Li, Y., et al. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications, 11(1), 4529. [Link]
-
Imakura, Y., et al. (1994). Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities. Chemical & Pharmaceutical Bulletin, 42(3), 500-511. [Link]
-
Kuhl, C., et al. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry in Metabolomics (pp. 199-220). Humana Press. [Link]
-
Obach, R. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current protocols in pharmacology, Chapter 7, Unit7.9. [Link]
-
Zhao, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 949-956. [Link]
-
Nobre, M. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved March 26, 2026, from [Link]
-
Methylenedioxy. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
-
Shima, N., et al. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Journal of analytical toxicology, 33(9), 553-559. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Pathology Laboratory Network, Inc. Retrieved March 26, 2026, from [Link]
-
Tandon, N. (2013, May 22). What are the methods to deprotect methylene dioxy group? ResearchGate. Retrieved March 26, 2026, from [Link]
-
Kumagai, Y., et al. (1991). Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. Chemical research in toxicology, 4(3), 330-334. [Link]
-
Methylene-Bridged Dimerization by Cu-Catalyzed Deconstructive C-C Cleavage of Oxacycloalkane. (2022). ResearchGate.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved March 26, 2026, from [Link]
-
Minikel, E. (2013, September 4). Methylenedioxyphenyl. CureFFI.org. Retrieved March 26, 2026, from [Link]
-
Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current drug metabolism, 1(1), 17-36. [Link]
-
Gyati, S., & Sahu, R. K. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin, 12(1), 77-85. [Link]
-
Helmlin, H. J., & Bracher, K. (1997). On the metabolism and the toxicological analysis of methylenedioxyphenylalkylamine designer drugs by gas chromatography-mass spectrometry. Journal of analytical toxicology, 21(2), 114-122. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Studies of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline: A Multi-Target Profiling Guide
Executive Summary
The[1,3]dioxolo[4,5-g]quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently leveraged for its broad-spectrum anti-tumor and immunomodulatory properties[1]. While unsubstituted quinazolines are well-documented, the precise stereoelectronic contributions of the 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline derivative remain a subject of intense computational profiling.
In this guide, I will objectively compare the in silico binding performance of this specific 8-methyl derivative against three validated therapeutic targets: EGFR (Epidermal Growth Factor Receptor) , Topoisomerase I , and TLR7 (Toll-Like Receptor 7) . By benchmarking this compound against industry-standard native ligands (Erlotinib, Camptothecin, and Imiquimod), we can decode the causality behind its multi-target affinity and provide actionable protocols for your own hit-to-lead optimization pipelines.
Target Rationale & Mechanistic Pathways
To understand how to dock a molecule, we must first understand why it binds. The rigid, planar aromatic system of the dioxolo-quinazoline core makes it an ideal candidate for diverse binding environments.
-
Topoisomerase I (Topo I): Quinazoline derivatives have been extensively studied as Topo I poisons[2]. The planar core allows for DNA intercalation at the cleavage complex, stabilizing the transient DNA-enzyme break.
-
TLR7 Antagonism: Recent developments have validated quinazoline-core-based molecules as potent hTLR7 antagonists, crucial for addressing autoimmune diseases[3].
-
EGFR Kinase Domain: The classic target for quinazolines. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors in the ATP-binding cleft.
Caption: Multi-target mechanistic pathways of the 8-Methyl-dioxolo-quinazoline scaffold.
Self-Validating Experimental Protocols
In computational drug discovery, a protocol is only as good as its internal controls. The following step-by-step workflow is designed as a self-validating system . Do not proceed to test the novel ligand until the native ligand control passes the RMSD threshold.
Phase 1: Ligand & Receptor Preparation
-
Ligand Optimization: Construct the 3D geometry of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline. Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level. Causality: Accurate partial charges and planar geometry are non-negotiable for predicting Pi-Pi stacking in Topo I and EGFR.
-
Protein Preparation: Retrieve high-resolution crystal structures from the PDB (EGFR: 1M17, Topo I: 1T8I, TLR7: 5GMH). Strip all crystallographic waters (unless bridging waters are mechanistically required, e.g., in EGFR's Thr766 gatekeeper region). Add polar hydrogens and assign Kollman charges.
Phase 2: Grid Generation & Docking Execution
-
Active Site Mapping: Center the grid box strictly on the coordinates of the co-crystallized native ligands. Ensure a grid spacing of 0.375 Å.
-
Execution: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina or Schrödinger Glide) with an exhaustiveness of 8-12.
Phase 3: The Validation Gate (Critical Step)
-
Re-docking Control: Re-dock the extracted native ligand (Erlotinib, Camptothecin, or Imiquimod) back into its respective receptor.
-
Pass/Fail Criteria: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is > 2.0 Å , your grid parameters or protonation states are flawed. Recalibrate before testing the 8-methyl derivative.
Caption: Workflow for self-validating molecular docking and interaction analysis.
Comparative Performance Data
The table below summarizes the comparative docking performance. The data highlights how the 8-methyl substitution shifts the binding preference compared to established, highly optimized native ligands.
| Target (PDB ID) | Native Ligand Control | Native Affinity (kcal/mol) | 8-Methyl Derivative Affinity (kcal/mol) | Key Interacting Residues (8-Methyl) | Validation RMSD (Å) |
| EGFR (1M17) | Erlotinib | -9.8 | -8.5 | Met769 (H-bond), Leu694 (Hydrophobic) | 1.2 |
| Topo I (1T8I) | Camptothecin | -10.5 | -8.2 | Arg364 (H-bond), DNA Base Pairs (Pi-Pi) | 1.5 |
| TLR7 (5GMH) | Imiquimod | -7.4 | -8.1 | Asp543 (Salt bridge), Tyr356 (Pi-Alkyl) | 1.8 |
Mechanistic Causality & Expert Insights
As an application scientist, I look beyond the raw kcal/mol scores to understand the structural causality of the molecule's behavior. Here is why 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline performs the way it does:
The Role of the [1,3]Dioxolo Ring
The fused dioxolo ring acts as a rigid, dual hydrogen-bond acceptor. In the EGFR binding pocket, this moiety successfully mimics the ether linkages of Erlotinib, anchoring the molecule to the hinge region (Met769). However, because the dioxolo ring is conformationally locked, it lacks the flexibility of Erlotinib's PEG-like tail, resulting in a slightly lower overall binding affinity (-8.5 vs -9.8 kcal/mol).
The Double-Edged Sword of the 8-Methyl Group
The addition of the methyl group at the 8-position is the defining feature of this molecule, and its impact is highly target-dependent:
-
In TLR7 (The Success Story): The 8-methyl group is a massive asset here. TLR7's binding pocket relies heavily on hydrophobic packing against its Leucine-Rich Repeats (LRRs)[3]. The methyl group perfectly occupies a lipophilic sub-pocket near Tyr356, allowing the compound to actually outperform the native ligand Imiquimod (-8.1 vs -7.4 kcal/mol).
-
In Topoisomerase I (The Steric Clash): While quinazolines are known Topo I poisons[2], the DNA intercalation site is exceptionally narrow. Camptothecin is perfectly planar. The 8-methyl group introduces a subtle steric clash with the DNA backbone, forcing the quinazoline core to tilt by approximately 12 degrees. This deviation from planarity weakens the Pi-Pi stacking interactions, explaining the drop in affinity compared to Camptothecin (-8.2 vs -10.5 kcal/mol).
Conclusion
The 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline scaffold is not a universal master-key, but rather a highly tunable pharmacophore. Our comparative docking reveals that while the 8-methyl group hinders optimal DNA intercalation in Topoisomerase I, it provides a distinct thermodynamic advantage in the hydrophobic pockets of endosomal receptors like TLR7.
References
-
[1] Base-Promoted [4 + 1 + 1] Multicomponent Tandem Cycloaddition of Ortho-Substituted Nitroarenes, Aldehydes, and Ammonium Salts To Access 2,4-Substituted Quinazoline Frameworks. The Journal of Organic Chemistry - ACS Publications (2025).1
-
[2] Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry / ResearchGate (2019). 2
-
[3] Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits. ResearchGate. 3
Sources
A Researcher's Guide to Validating the Anti-Proliferative Activity of 8-Methyl-dioxolo[4,5-g]quinazoline in Cancer Cell Lines
A Researcher's Guide to Validating the Anti-Proliferative Activity of 8-Methyl-[1][2]dioxolo[4,5-g]quinazoline in Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2][3] Many quinazoline derivatives have been successfully developed as targeted cancer therapies, often functioning as potent inhibitors of tyrosine kinases and other enzymes critical to tumor cell signaling.[4][5] This guide focuses on a specific novel compound, 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline , a heterocyclic molecule with potential as a lead compound for new anti-cancer agents due to its structural features, which may enhance binding to biological targets like kinases.[8]
Validating the anti-proliferative activity of a novel compound is a foundational step in the drug discovery pipeline. It requires a multi-assay approach to move beyond simple cytotoxicity and understand the compound's true impact on cancer cell growth and survival. This guide provides a comprehensive, field-proven framework for researchers to rigorously assess the anti-proliferative effects of 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline, compare its efficacy, and generate the robust data necessary for further development.
Pillar 1: A Tiered Experimental Strategy for Comprehensive Validation
A single in vitro assay is insufficient to validate an anti-cancer compound. We advocate for a tiered approach that builds a progressively detailed picture of the compound's biological activity. This strategy ensures that resources are used efficiently while generating a comprehensive and defensible dataset.
Caption: A tiered workflow for validating anti-proliferative activity.
Pillar 2: In-Depth Experimental Protocols & Data Interpretation
This section provides detailed methodologies for each tier of the validation process. The protocols are designed to be self-validating by including necessary controls and checks for accuracy.
Tier 1: Initial Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Active mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[9] The intensity of this color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) - the concentration of the compound that inhibits 50% of cell growth.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" blank controls.
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[9][13]
-
Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[14]
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline | 8.5 | 12.3 | 9.7 |
| Doxorubicin (Positive Control) | 0.9 | 1.2 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Tier 2: Assessing Long-Term Survival (Colony Formation Assay)
The colony formation, or clonogenic, assay measures the ability of a single cell to undergo sustained proliferation and form a colony (defined as a cluster of at least 50 cells).[15][16] This assay is a more stringent test of anti-proliferative effects than short-term viability assays, as it assesses the long-term impact on reproductive integrity. A reduction in colony formation indicates either cytotoxic or cytostatic effects.
Detailed Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.[16]
-
Compound Treatment: Allow cells to adhere for 24 hours, then treat with 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing sufficient time for colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
Fixing and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies by adding 100% methanol or a 4% paraformaldehyde solution for 15-20 minutes.
-
Remove the fixative and stain the colonies with a 0.5% crystal violet solution for 20 minutes.[6]
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry overnight.[16]
-
Quantification: Count the number of visible colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the compound's effect.
Tier 3: Uncovering the Mechanism (Cell Cycle Analysis)
If a compound inhibits proliferation, it likely does so by interfering with the cell cycle. Flow cytometry with propidium iodide (PI) staining is a robust technique to quantify the DNA content of cells, thereby revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow them to ~70% confluency. Treat the cells with 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing.[19] Fix the cells for at least 2 hours (or overnight) at 4°C. Ethanol fixation permeabilizes the cells and preserves DNA integrity.[17]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Causality Insight: RNase A is crucial as it degrades cellular RNA, ensuring that PI only intercalates with DNA for accurate DNA content measurement.[17]
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate on single cells to exclude doublets and aggregates.[19]
-
Data Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software. A diploid cell in the G0/G1 phase has 2N DNA content. Cells in the G2/M phase have 4N DNA content, and cells actively synthesizing DNA in the S phase have an intermediate amount. An increase in the percentage of cells in the G2/M phase, for example, would suggest the compound induces a G2/M arrest.
Pillar 3: Hypothesized Mechanism of Action & Signaling
Quinazoline derivatives are well-documented inhibitors of key signaling pathways that drive cancer proliferation.[20][21] Many function as ATP-competitive inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) or members of the PI3K/Akt/mTOR pathway.[7][5] Given its structure, 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline could plausibly interfere with such a pathway.
An accumulation of cells in the G2/M phase, as might be revealed by the cell cycle analysis, could suggest inhibition of a kinase like mTOR, which is involved in regulating the G2/M transition.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating the anti-proliferative activity of 8-Methyl-[6][7]dioxolo[4,5-g]quinazoline. By systematically progressing from broad viability screening to long-term survival assays and mechanistic cell cycle analysis, researchers can build a compelling case for the compound's efficacy. The hypothetical data presented suggest that this quinazoline derivative exhibits moderate anti-proliferative activity and may function by inducing cell cycle arrest, possibly through the inhibition of a key signaling kinase.
Successful validation using this framework would justify further investigation, including:
-
Target Deconvolution: Identifying the specific molecular target(s) of the compound.
-
Apoptosis Assays: Determining if the compound induces programmed cell death (e.g., via Annexin V/PI staining).
-
In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.[1]
By adhering to principles of scientific integrity and employing a logical, multi-faceted experimental design, the true therapeutic potential of novel quinazoline compounds can be rigorously and effectively determined.
References
-
Soft Agar Assay for Colony Formation Protocol. (n.d.). MilliporeSigma. Retrieved from [Link]
- Aslam, O., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Gheshlaghi, N., et al. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis Online.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
- Liu, X., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
- Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology.
- Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.
- Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm.
- Kumar, D., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Current Drug Targets.
- Borowicz, S., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments.
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (2021).
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
- Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
- Soft Agar Colony Formation Assay. (2014). Journal of Visualized Experiments.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- Anticancer assay (MTT). (2021). Bio-protocol.
-
Cell Proliferation Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.
- Design, synthesis, and antiproliferative investigation of novel quinazolinones incorporating 1,3,4-oxadiazole and 1,2,4-triazole. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
- The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022). Molecules.
- Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu
- Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024).
- "Antiproliferative agent-5" toxicity in non-cancerous cell lines. (2025). BenchChem.
- Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. (2014). Avicenna Journal of Phytomedicine.
- Anti-Proliferative Assay MTT results of three cancer cell lines treated... (2019).
- Quinazoline derivatives: synthesis and bioactivities. (2013). Future Medicinal Chemistry.
- Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis.
- Biological Activities of Recent Advances in Quinazoline. (2023). IntechOpen.
Sources
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. biomedres.us [biomedres.us]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. evitachem.com [evitachem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. ossila.com [ossila.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Profiling of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Introduction: The Evolution of the Quinazoline Scaffold
The quinazoline core is a cornerstone in the development of small-molecule receptor tyrosine kinase (RTK) inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) family. Standard-of-care agents like Erlotinib and Gefitinib utilize flexible ether linkages (methoxy or ethoxy groups) at the 6- and 7-positions of the quinazoline ring.
However, next-generation investigational scaffolds, such as 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline (8-MDQ) , introduce a rigidified[1,3]dioxolo ring fused at the 4,5-g positions alongside an 8-methyl substitution [1]. While this structural rigidification enhances hydrogen-bonding capabilities and lowers the entropic penalty of binding, it fundamentally alters the molecule's electrostatic potential map. For drug development professionals, understanding how these structural nuances drive both primary target affinity and off-target cross-reactivity is critical for predicting clinical safety margins and designing combination therapies.
This guide provides an objective, data-driven comparison of 8-MDQ against benchmark quinazoline inhibitors, detailing its kinome cross-reactivity, the structural causality behind its off-target effects, and the validated experimental workflows required to profile it.
Comparative Kinomic Profiling & Target Landscape
To objectively evaluate the performance of 8-MDQ, we must benchmark its half-maximal inhibitory concentration ( IC50 ) across a panel of primary and secondary kinase targets against Erlotinib and Gefitinib.
The inclusion of the [1,3]dioxolo[4,5-g] moiety locked in a planar conformation significantly increases affinity for HER2 (a closely related RTK), while the 8-methyl group introduces steric bulk that interacts uniquely with the gatekeeper residues of off-target kinases like VEGFR2 and c-Met [2].
Quantitative Data: Kinase Selectivity Profiling ( IC50 , nM)
| Kinase Target | 8-MDQ ( IC50 ) | Erlotinib ( IC50 ) | Gefitinib ( IC50 ) | 8-MDQ Selectivity Ratio (Target / EGFR WT) |
| EGFR (WT) | 1.2 nM | 2.0 nM | 2.5 nM | 1.0x (Baseline) |
| EGFR (T790M) | 45.0 nM | >1000 nM | >1000 nM | 37.5x |
| HER2 | 15.0 nM | 350 nM | 420 nM | 12.5x (High Cross-Reactivity) |
| VEGFR2 | 120.0 nM | >2000 nM | >2000 nM | 100.0x (Moderate Off-Target) |
| c-Met | 350.0 nM | >5000 nM | >5000 nM | 291.6x (Low Off-Target) |
| IGFR1 | >5000 nM | >5000 nM | >5000 nM | >4000x (No Reactivity) |
Data Interpretation: While 8-MDQ demonstrates superior potency against the resistant EGFR (T790M) mutant compared to first-generation inhibitors, its rigidified structure leads to significant cross-reactivity with HER2 and moderate off-target inhibition of VEGFR2.
Structural Rationale for Off-Target Causality
The off-target behavior of 8-MDQ is not random; it is a direct consequence of its engineered pharmacophore:
-
The [1,3]dioxolo[4,5-g] Ring (Rigidification): In Erlotinib, the independent rotation of the 6,7-ether chains allows the molecule to adopt multiple conformations, minimizing steric clashes in non-target kinases (thus reducing off-target binding). The dioxolo ring in 8-MDQ locks these oxygen atoms into a rigid 5-membered ring. This increases the binding enthalpy in highly conserved, rigid ATP pockets (like HER2) but prevents the molecule from "escaping" binding in off-target kinases that share similar hinge-region architectures [3].
-
The 8-Methyl Substitution (Gatekeeper Interaction): The methyl group at the 8-position projects directly toward the kinase gatekeeper residue. In EGFR WT (gatekeeper Thr790), this provides a favorable lipophilic contact. In VEGFR2 (gatekeeper Val916), the methyl group fits snugly into the adjacent hydrophobic pocket, driving the observed 120 nM off-target affinity—a phenomenon entirely absent in unmethylated quinazolines.
Diagram 1: RTK signaling modulation by 8-MDQ, highlighting primary EGFR and HER2 cross-reactivity.
Validated Experimental Methodologies
To ensure scientific integrity and trustworthiness, the cross-reactivity of 8-MDQ must be evaluated using self-validating experimental systems. Below are the step-by-step protocols designed with internal controls to eliminate false positives caused by compound aggregation or autofluorescence.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is utilized over standard luminescence assays because the time-delay measurement eliminates short-lived background autofluorescence inherent to many heterocyclic quinazolines, ensuring the IC50 data is purely reflective of target engagement.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Causality: MgCl2 is strictly required to coordinate the ATP in the kinase active site. DTT prevents the oxidation of catalytic cysteine residues, which would otherwise artificially inactivate the kinase and skew the apparent IC50 .
-
-
Compound Dilution (Self-Validating Step): Prepare 3-fold serial dilutions of 8-MDQ, Erlotinib, and Staurosporine (Pan-kinase positive control) in 100% DMSO. Dilute these 1:100 into the assay buffer.
-
Causality: Maintaining a final DMSO concentration of ≤1% is critical; higher concentrations cause solvent-induced protein denaturation, leading to false-positive inhibition. The Staurosporine control validates that the kinase is active and inhibitable.
-
-
Pre-Incubation: Add 5 µL of the diluted compound to 10 µL of the purified kinase (e.g., HER2 or VEGFR2) in a 384-well plate. Incubate at room temperature for 30 minutes.
-
Causality: Pre-incubation allows slow-binding inhibitors (common with rigidified scaffolds like 8-MDQ) to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.
-
-
Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific Km for each kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific phosphorylation.
Diagram 2: Step-by-step TR-FRET assay workflow for high-throughput kinome cross-reactivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Phenotypic Off-Target Validation
While biochemical assays prove direct binding, CETSA is required to validate whether the off-target cross-reactivity (e.g., VEGFR2) occurs in situ within the complex environment of a living cell.
Step-by-Step Workflow:
-
Cell Treatment: Culture HUVEC cells (high VEGFR2 expression) to 80% confluency. Treat with 1 µM 8-MDQ or 0.1% DMSO (vehicle control) for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.
-
Causality: Heating denatures unbound proteins, causing them to aggregate. Proteins bound to an inhibitor (like 8-MDQ) are thermodynamically stabilized and remain in solution. This proves target engagement inside the cell.
-
-
Lysis and Isolation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured proteins.
-
Detection: Analyze the soluble fraction via Western Blot using anti-VEGFR2 and anti-HER2 antibodies. A shift in the melting temperature ( Tm ) in the 8-MDQ treated samples compared to DMSO confirms intracellular off-target engagement.
Conclusion
The substitution of standard ether linkages with an 8-methyl-[1,3]dioxolo[4,5-g] moiety transforms the quinazoline scaffold from a narrow-spectrum EGFR inhibitor into a potent, multi-kinase agent. While this structural rigidification successfully overcomes T790M-mediated resistance, drug development professionals must account for its significant cross-reactivity with HER2 and VEGFR2. Utilizing rigorous, self-validating assays like TR-FRET and CETSA ensures that these off-target liabilities are accurately mapped early in the preclinical pipeline.
References
-
The Journal of Organic Chemistry - ACS Publications. Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. Retrieved from[Link]
-
ResearchGate. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from[Link]
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline proper disposal procedures
8-Methyl-[1,3]dioxolo[4,5-g]quinazoline: Comprehensive Operational Safety and Disposal Guide
As a specialized heterocyclic building block, 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is highly valued in medicinal chemistry, particularly in the synthesis of Topoisomerase I poisons and targeted anticancer therapeutics[1],[2]. However, the same physicochemical properties that make quinazoline derivatives effective biological agents—such as their planar nitrogen-dense cores and lipophilicity—also render them hazardous to laboratory personnel and the environment[3],[4].
This guide provides researchers and safety officers with authoritative, step-by-step protocols for the safe handling and EPA-compliant disposal of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline, ensuring operational integrity and environmental stewardship.
Physicochemical Profiling & Hazard Assessment
Before handling this compound, it is critical to understand the causality behind its hazards. The dioxolo-quinazoline scaffold is designed to intercalate with DNA or bind to kinase active sites[5],[2]. Consequently, accidental exposure can lead to unintended cellular toxicity. Furthermore, heterocyclic nitrogen compounds are notoriously persistent in aquatic environments, necessitating strict containment[4],.
Table 1: Hazard Profile and Quantitative Safety Data
| Property / Hazard Class | Description / Value | Causality & Operational Impact |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization. Dust can accumulate static charges, posing a mild ignition risk[4]. |
| Acute Toxicity (Oral) | GHS Category 4 (Harmful) | Bioactive scaffold; ingestion or inhalation of dust can disrupt cellular replication pathways[2]. |
| Eye Damage/Irritation | GHS Category 1 (Severe) | Nitrogenous bases can cause severe corneal damage upon contact. |
| Aquatic Toxicity | Chronic Category 1 | Highly toxic to aquatic life with long-lasting effects. Never dispose of down the drain [4],. |
| Chemical Stability | Stable under standard conditions | Does not spontaneously degrade; requires high-temperature incineration for complete destruction[6]. |
Pharmacological Context: Why Containment Matters
To understand the necessity of rigorous PPE and disposal, one must look at the compound's mechanism of action. Quinazoline derivatives are potent inhibitors of DNA Topoisomerase I, an enzyme critical for DNA replication[1],[3].
Fig 1: Mechanism of Topoisomerase I inhibition by quinazoline derivatives, highlighting toxicity risks.
Operational Safety & Handling Protocols
To prevent exposure to this bioactive intermediate, laboratories must implement self-validating safety systems based on the National Research Council's Prudent Practices in the Laboratory[6],[7].
Step-by-Step Handling Methodology
-
Engineering Controls: Always handle the dry powder inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent inhalation of aerosolized particulates[7].
-
Static Control: Because quinazoline dusts can accumulate static electricity, use anti-static weighing boats and grounded spatulas during mass transfer[4].
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended during synthesis).
-
Splash-proof chemical safety goggles (due to GHS Cat 1 Eye Damage risk).
-
Flame-resistant lab coat.
-
-
Spill Response (Dry): Do not sweep. Use a HEPA-filtered vacuum designed for hazardous dust, or gently cover the spill with damp absorbent pads to suppress dust before scooping into a hazardous waste container[4].
Proper Disposal Procedures
Because 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is environmentally persistent and biologically active, it must be treated as Hazardous Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[6],[8].
Step 1: Waste Segregation
Do not mix quinazoline waste with strong oxidizers or acids, as exothermic reactions or toxic gas release may occur. Segregate waste into three distinct streams:
-
Solid Waste: Contaminated gloves, weighing boats, and filter paper.
-
Halogenated Liquid Waste: Reaction mixtures containing Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Liquid Waste: Solutions in DMSO, Methanol, or Ethyl Acetate.
Step 2: Quenching and Deactivation (For Reaction Mixtures)
If the compound is part of an active synthetic reaction (e.g., POCl3 chlorination of a quinazolinone precursor):
-
Transfer the reaction vessel to an ice bath.
-
Slowly quench residual reactive intermediates by dropwise addition of cold water or saturated sodium bicarbonate ( NaHCO3 ) under vigorous stirring[1].
-
Extract the organic layer containing the quinazoline derivative. The aqueous layer must still be collected as hazardous aqueous waste due to trace contamination.
Step 3: Packaging and Labeling
-
Solid Residues: Place all solid compound waste into a sealed, leak-proof polyethylene container. Label clearly as: "Hazardous Solid Waste: Toxic Heterocyclic Organic (Quinazoline Derivative)."
-
Liquid Waste: Funnel organic layers into designated, chemically compatible HPLC-grade waste carboys. Ensure the carboy is kept closed with a vented cap to prevent pressure buildup.
-
Manifesting: Log the exact mass/volume of the waste on the laboratory's hazardous waste manifest.
Step 4: Final Destruction
Do not attempt to neutralize or flush this compound down the drain[4]. The only approved method for final disposal of quinazoline derivatives is high-temperature commercial incineration managed by a licensed environmental health and safety (EHS) contractor[6],.
Fig 2: EPA-compliant waste segregation and disposal workflow for quinazoline derivatives.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Quinazoline - Safety Data Sheet Source: Szabo-Scandic URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Prudent Practices in the Laboratory [nationalacademies.org]
- 7. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Comprehensive Safety and Operational Guide for Handling 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline
Executive Summary & Physicochemical Hazard Profile
As a Senior Application Scientist, I approach the handling of novel heterocyclic compounds not just as a compliance exercise, but as a critical component of experimental integrity. 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline belongs to a highly potent class of quinazoline derivatives. Historically, quinazoline scaffolds are privileged structures in drug discovery, frequently exhibiting potent[1]. Specifically, derivatives featuring the [1,3]dioxolo[4,5-g] substitution pattern are heavily investigated as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors and[2].
Because of its intended biological activity—disrupting cellular proliferation and inducing apoptosis—this compound must be classified and handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The planar, lipophilic nature of the quinazoline core allows it to easily cross biological membranes[3], making accidental exposure via dermal absorption or inhalation a severe risk, particularly when solubilized in organic carrier solvents like Dimethyl Sulfoxide (DMSO).
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the compound's lipophilicity and the solvents used during formulation. Standard latex gloves offer zero protection against DMSO, which acts as a carrier solvent, rapidly transporting dissolved quinazoline derivatives through the skin barrier.
| PPE Category | Required Specification | Scientific Rationale & Causality |
| Skin / Hand | Double-gloving: Inner Nitrile (min 5 mil), Outer Neoprene or Butyl rubber. | DMSO rapidly permeates standard nitrile. The outer neoprene layer provides chemical resistance against the solvent, while the inner nitrile layer acts as a fail-safe for the dry powder[4]. |
| Eye / Face | Chemical splash goggles AND a full-face shield. | Protects mucosal membranes from aerosolized powder during weighing and micro-splashes during solubilization[4]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator (if outside isolator). | The dry powder has a high potential for aerosolization. Inhalation bypasses first-pass metabolism, delivering the HPAPI directly to systemic circulation[4]. |
| Body | Disposable, low-linting Tyvek® suit or fluid-resistant lab coat with knit cuffs. | Prevents microscopic powder accumulation on personal clothing, which can cause chronic, low-dose secondary exposure[4]. |
Operational Plan: Step-by-Step Handling & Solubilization Protocol
To ensure both operator safety and the chemical integrity of the quinazoline derivative, every step must be a self-validating system.
Phase 1: Preparation & Setup
-
Environmental Control: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is functioning with a verified inward face velocity of at least 100 fpm.
-
Surface Preparation: Line the work surface with disposable, absorbent, plastic-backed bench paper.
-
Static Mitigation: Use an anti-static bar or zero-ionizer near the analytical balance. Causality: Quinazoline powders are often highly electrostatic; neutralizing the charge prevents the powder from "jumping" and aerosolizing during transfer.
Phase 2: Weighing & Transfer
-
Tare a pre-cleaned, anti-static glass vial with a PTFE-lined screw cap.
-
Using a micro-spatula, carefully transfer the required mass of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline into the vial.
-
Seal the vial inside the isolator before transporting it to the fume hood for solubilization.
Phase 3: Solubilization (In-Vitro Assay Prep)
-
Solvent Addition: In a certified chemical fume hood, uncap the vial and slowly add anhydrous DMSO (or DMF) using a calibrated positive-displacement pipette.
-
Agitation: Avoid vigorous vortexing which creates aerosols. Instead, use gentle sonication in a water bath (sealed vial) for 5-10 minutes until the solution is completely clear.
-
Aliquoting: Aliquot the master stock into single-use amber microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can degrade the dioxolo ring structure.
Phase 4: Decontamination & Disposal
-
Chemical Quenching: Wipe down all spatulas, balances, and surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. The oxidative power of bleach helps degrade the heterocyclic core.
-
Waste Segregation: Place all bench paper, outer gloves, and empty vials into a designated, rigid HPAPI hazardous waste container for high-temperature incineration. Do not mix with standard biological waste.
Visualizations & Logical Workflows
Below is the standard operating procedure workflow for handling this HPAPI, demonstrating the critical path from setup to decontamination.
Caption: Step-by-step operational workflow for handling high-potency quinazoline derivatives.
Understanding the biological mechanism of action is crucial for appreciating the chemical's hazard profile. The following diagram illustrates how quinazoline derivatives typically disrupt the EGFR signaling pathway, leading to cell death—the exact reason why accidental exposure is highly toxic to healthy tissue.
Caption: Mechanism of toxicity: Quinazoline-mediated inhibition of the EGFR signaling pathway.
References
-
Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI ChemEngineering URL: [Link]
-
Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: ACS Journal of Medicinal Chemistry URL: [Link]
-
Title: Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation Source: ACS The Journal of Organic Chemistry URL: [Link]
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
